7-Bromo-1,3-dichloroisoquinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-1,3-dichloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2N/c10-6-2-1-5-3-8(11)13-9(12)7(5)4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPABFNTLVFBQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(N=C(C=C21)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694851 | |
| Record name | 7-Bromo-1,3-dichloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924271-40-9 | |
| Record name | 7-Bromo-1,3-dichloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromo-1,3-dichloroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
7-Bromo-1,3-dichloroisoquinoline chemical properties
An In-depth Technical Guide to 7-Bromo-1,3-dichloroisoquinoline: Properties, Synthesis, and Application
Introduction
The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and natural products. Its unique arrangement of aromatic and heterocyclic features allows for versatile interactions with various biological targets. Within this important class of molecules, halogenated isoquinolines serve as exceptionally powerful building blocks for drug discovery and development. The strategic placement of halogen atoms provides synthetic handles for diversification, modulates electronic properties, and can enhance binding affinity and metabolic stability.
This technical guide provides an in-depth exploration of This compound , a trifunctionalized scaffold offering a rich platform for chemical exploration. The presence of two distinct chlorine atoms at the C1 and C3 positions and a bromine atom at the C7 position allows for orthogonal chemical modifications. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the compound's chemical properties, a plausible synthetic strategy, its reactivity profile, and its potential applications in modern medicinal chemistry.
Part 1: Core Chemical and Physical Properties
This compound is a solid, crystalline compound at room temperature. Its key identifiers and physicochemical properties, compiled from various sources, are summarized below. It is important to note that while some data like boiling point and density are reported, other experimental values such as melting point and solubility are not consistently available in public literature, which is common for specialized research chemicals.[1][2]
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 924271-40-9 | [1][2][3][4] |
| Molecular Formula | C₉H₄BrCl₂N | [3][4][5] |
| Molecular Weight | 276.94 g/mol | [3][5] |
| IUPAC Name | This compound | [] |
| Boiling Point | 383.4°C at 760 mmHg | [1][] |
| Density | 1.765 g/cm³ | [1][] |
| InChI Key | DVPABFNTLVFBQI-UHFFFAOYSA-N | [] |
| Canonical SMILES | C1=CC(=CC2=C(N=C(C=C21)Cl)Cl)Br | [] |
| Purity | Typically >97% | [3][5] |
Spectroscopic Signature (Predicted)
While specific spectra are not widely published, the expected NMR signatures can be predicted based on the structure:
-
¹H NMR: The spectrum would show four distinct signals in the aromatic region (approx. 7.5-9.0 ppm), corresponding to the four protons on the benzene ring portion of the isoquinoline core. Each proton would appear as a doublet or doublet of doublets due to ortho and meta couplings. The proton at C4, being adjacent to the electron-withdrawing nitrogen and C3-Cl, would likely be the most deshielded.
-
¹³C NMR: The spectrum would display nine signals for the nine carbon atoms. The carbons bearing chlorine (C1 and C3) would be significantly downfield. The carbon bearing bromine (C7) would also be identifiable.
BLD Pharm and other suppliers may provide compound-specific analytical data, including NMR, HPLC, and LC-MS, upon request.[7]
Part 2: Synthesis and Purification
Proposed Synthetic Workflow
The synthesis can be logically approached in two main stages: first, the construction of the brominated isoquinoline core, and second, the conversion of hydroxyl or keto groups to the target chloro groups.
Caption: Proposed two-stage synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative methodology. Researchers should perform their own optimizations.
Stage 2: Synthesis of this compound from 7-Bromoisoquinoline-1,3(2H,4H)-dione
-
Reaction Setup: In a fume hood, equip a 100 mL round-bottom flask with a reflux condenser and a magnetic stirrer. Add 7-bromoisoquinoline-1,3(2H,4H)-dione (1 equivalent).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF, 0.1 equivalents) can be added to facilitate the reaction.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup - Quenching: After cooling to room temperature, slowly and cautiously pour the reaction mixture onto crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and should be performed with extreme care.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) until the pH is ~7-8. The crude product will often precipitate as a solid. Extract the aqueous layer three times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure this compound.
Part 3: Chemical Reactivity and Derivatization
The synthetic utility of this compound stems from the differential reactivity of its three halogen substituents. The chlorine atoms at the C1 and C3 positions are activated towards nucleophilic aromatic substitution (SNAr), while the bromine at C7 is ideal for palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine at the C1 position is particularly labile due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer complex intermediate. The C3 chlorine is also reactive. This allows for selective or sequential displacement with a variety of nucleophiles (O-, N-, and S-based).
Caption: Stepwise nucleophilic substitution on the isoquinoline core.
Exemplary Protocol: Amination at C1
-
Dissolve this compound (1 equivalent) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).
-
Add the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2 equivalents).
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) and monitor by TLC.
-
Upon completion, dilute the reaction with water to precipitate the product or extract with an organic solvent. Purify via column chromatography.
Palladium-Catalyzed Cross-Coupling
The C7-Br bond is a classic handle for forming new carbon-carbon and carbon-heteroatom bonds using palladium catalysis. This enables the introduction of aryl, heteroaryl, alkynyl, and amino groups, which is a cornerstone of modern library synthesis in drug discovery.
Caption: Cross-coupling reactions at the C7-bromo position.
Exemplary Protocol: Suzuki-Miyaura Coupling
-
To a degassed reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2-3 equivalents).
-
Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1).
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon) to 80-100 °C for 2-12 hours, monitoring by LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by flash chromatography to obtain the 7-aryl-1,3-dichloroisoquinoline product.
Part 4: Applications in Drug Discovery
The trifunctional nature of this compound makes it an exceptionally valuable scaffold for generating diverse chemical libraries for high-throughput screening. Quinoline and isoquinoline cores are present in numerous FDA-approved drugs and clinical candidates for treating cancer, infectious diseases, and neurological disorders.[10][11][12]
-
Kinase Inhibitors: Many small-molecule kinase inhibitors feature a substituted heterocyclic core that occupies the ATP-binding pocket. The 1,3,7-substitution pattern allows for the synthesis of derivatives that can be tailored to target specific kinases by extending vectors into different regions of the active site.
-
Antimicrobial and Antiviral Agents: The isoquinoline nucleus is a key pharmacophore in several antimicrobial agents.[10] Derivatization of the this compound core can lead to novel compounds with potential activity against resistant bacterial strains or viruses.
-
Molecular Probes and Chemical Biology: The ability to selectively functionalize the scaffold makes it suitable for creating molecular probes. For instance, an alkyne or azide handle could be installed via a Sonogashira reaction at the C7 position for use in "click" chemistry applications.
Part 5: Safety, Handling, and Storage
As a halogenated aromatic compound, this compound requires careful handling. The following information is derived from available Safety Data Sheets (SDS).[1][3][13][14]
| Hazard Category | Description & Precautions |
| Hazard Statements | H315: Causes skin irritation.[3][15] H319: Causes serious eye irritation.[3][15] H335: May cause respiratory irritation.[3][15] |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13][14] Use only in a well-ventilated area or in a fume hood.[14] |
| First Aid | Inhalation: Move to fresh air.[1][13] Skin Contact: Wash off immediately with plenty of soap and water.[1][13] Eye Contact: Rinse cautiously with water for several minutes.[14] Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[13] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[14] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
Conclusion
This compound is a high-value, versatile chemical scaffold with significant potential for drug discovery and materials science. Its three distinct halogenated positions offer chemists a powerful toolkit for creating complex and diverse molecular architectures through selective and orthogonal synthetic strategies. Understanding its physicochemical properties, reactivity, and handling requirements is essential for unlocking its full potential in the laboratory. This guide provides a foundational framework for researchers to design and execute innovative synthetic campaigns utilizing this potent building block.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | 924271-40-9 [chemicalbook.com]
- 3. labsolu.ca [labsolu.ca]
- 4. aablocks.com [aablocks.com]
- 5. capotchem.com [capotchem.com]
- 7. 924271-40-9|this compound|BLD Pharm [bldpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. 7-BROMO-2-CHLORO-QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 10. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]
- 11. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde | MDPI [mdpi.com]
- 12. drugdiscoverychemistry.com [drugdiscoverychemistry.com]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
- 15. 7-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 51341980 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 7-Bromo-1,3-dichloroisoquinoline: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction: The Strategic Importance of Halogenated Isoquinolines
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities. The strategic introduction of halogen atoms onto this privileged scaffold provides medicinal chemists with powerful tools to modulate a molecule's physicochemical properties, metabolic stability, and target-binding affinity. 7-Bromo-1,3-dichloroisoquinoline is a synthetically versatile building block, offering multiple, differentially reactive sites for chemical modification. This guide provides a comprehensive overview of its synthesis, chemical properties, and potential applications for researchers, scientists, and drug development professionals.
Core Compound Identification and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This section details the fundamental identifiers and physicochemical properties of this compound.
IUPAC Name and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] Its molecular structure is depicted below:
Figure 1: 2D Structure of this compound.
Key Identifiers and Physicochemical Data
A summary of the key identifiers and calculated physicochemical properties is provided in the table below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 924271-40-9 | [2][3] |
| Molecular Formula | C₉H₄BrCl₂N | [1][3] |
| Molecular Weight | 276.94 g/mol | [3] |
| IUPAC Name | This compound | [1] |
| SMILES | C1=CC(=CC2=C(N=C(C=C21)Cl)Cl)Br | [1] |
| InChI | InChI=1S/C9H4BrCl2N/c10-6-2-1-5-3-8(11)13-9(12)7(5)4-6/h1-4H | [1] |
| Boiling Point | 383.4°C at 760 mmHg (Predicted) | [2] |
| Density | 1.765 g/cm³ (Predicted) | [2] |
| Storage Temperature | Inert atmosphere, 2-8°C |
Synthetic Pathways and Experimental Protocols
Proposed Two-Step Synthetic Route
The proposed synthesis commences with the formation of the 1,3-dichloroisoquinoline scaffold from a suitable precursor, followed by electrophilic bromination.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 1,3-Dichloroisoquinoline
This procedure is adapted from established methods for the conversion of isoquinoline-1,3-diones to their corresponding dichloro derivatives.
-
Materials:
-
Isoquinoline-1,3(2H,4H)-dione
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Ice bath
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
-
Procedure:
-
In a well-ventilated fume hood, charge a round-bottom flask with isoquinoline-1,3(2H,4H)-dione (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.
-
Slowly add phosphorus pentachloride (PCl₅, 2.2 eq) portion-wise while stirring. An exothermic reaction may be observed.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 110°C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1,3-dichloroisoquinoline.[4]
-
Step 2: Synthesis of this compound
This step involves the electrophilic bromination of the 1,3-dichloroisoquinoline intermediate. The electron-withdrawing nature of the dichloro-substituted pyridine ring directs the bromination to the benzene ring, with the 7-position being a likely site of substitution.
-
Materials:
-
1,3-Dichloroisoquinoline
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (H₂SO₄, concentrated)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
-
Procedure:
-
To a round-bottom flask, add 1,3-dichloroisoquinoline (1.0 eq) and dissolve it in concentrated sulfuric acid at 0°C.
-
Slowly add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture onto ice and neutralize with a suitable base (e.g., NaOH solution) until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the crude product.
-
Purify the crude solid by recrystallization or column chromatography to yield this compound.
-
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound stems from the differential reactivity of its three halogen substituents. The chlorine atoms at the C1 and C3 positions are on an electron-deficient pyridine ring, making them susceptible to nucleophilic aromatic substitution (SNAr). In contrast, the bromine atom at the C7 position is on the benzene ring and is well-suited for palladium-catalyzed cross-coupling reactions.
Differential Reactivity of the Chloro Substituents
Studies on the parent 1,3-dichloroisoquinoline have shown that the C1-Cl bond is more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, than the C3-Cl bond. This regioselectivity is attributed to the greater electrophilicity of the C1 position. This allows for the selective functionalization of the C1 position while leaving the C3-Cl and C7-Br intact for subsequent transformations.
Caption: Differential reactivity of the halogen substituents on this compound.
Application in Sequential Cross-Coupling Reactions: A Hypothetical Workflow
The orthogonal reactivity of the halogen atoms can be exploited in sequential cross-coupling reactions to build molecular complexity. For instance, a Suzuki coupling could be performed selectively at the C1 position, followed by a second cross-coupling reaction (e.g., Sonogashira, Buchwald-Hartwig) at the C7 position.
Protocol: Selective Suzuki Coupling at the C1-Position
-
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))
-
Sodium carbonate (Na₂CO₃)
-
Toluene/Ethanol/Water solvent mixture
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture (e.g., toluene/ethanol/water 4:1:1).
-
Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.
-
Heat the reaction to 80-90°C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the 1-aryl-7-bromo-3-chloroisoquinoline product.
-
Applications in Drug Discovery and Medicinal Chemistry
Halogenated quinolines and isoquinolines are prevalent in modern drug discovery, often serving as key intermediates in the synthesis of kinase inhibitors for oncology. The this compound scaffold is a prime candidate for the development of novel therapeutics due to its potential for derivatization at three distinct points.
While specific drugs derived from this exact molecule are not in the public domain, its structural motifs are present in potent kinase inhibitors. The dichloro substitution pattern is reminiscent of scaffolds designed to target the ATP-binding pocket of various kinases. The bromine at the 7-position offers a handle to introduce functionalities that can interact with solvent-exposed regions or allosteric pockets, potentially enhancing potency and selectivity.
Caption: Strategy for generating diverse bioactive molecules from the this compound scaffold.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of this compound. Below are the expected spectral characteristics based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show four signals in the aromatic region (typically δ 7.5-8.5 ppm). The protons on the benzene ring will appear as a complex splitting pattern (doublets and doublet of doublets) due to their respective couplings. The proton at C4, being on the pyridine ring, is also expected in this region.
-
¹³C NMR: The carbon NMR spectrum should display nine distinct signals for the nine carbon atoms in the molecule. The carbons attached to the halogens (C1, C3, and C7) will have their chemical shifts influenced by the electronegativity of the attached halogen. Carbons C1 and C3 are expected to be significantly downfield.
Mass Spectrometry (MS)
The mass spectrum will show a characteristic isotopic pattern due to the presence of one bromine and two chlorine atoms. The molecular ion peak (M⁺) will appear as a cluster of peaks due to the different isotopic combinations of Br (⁷⁹Br, ⁸¹Br) and Cl (³⁵Cl, ³⁷Cl). The most abundant peaks in this cluster would correspond to the combinations of the most abundant isotopes.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.[2]
-
Hazard Statements: Based on similar compounds, it may cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4]
-
Precautionary Measures:
-
Use only in a well-ventilated area or fume hood.
-
Wear protective gloves, clothing, eye protection, and face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
This compound is intended for research and development purposes only.[2]
Conclusion
This compound is a highly functionalized heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its three halogen atoms with differential reactivity offer a platform for the synthesis of complex, poly-substituted isoquinolines. This guide provides a foundational understanding of its properties, a plausible synthetic route, and a perspective on its application in the design of novel bioactive compounds, particularly in the realm of kinase inhibitor discovery. As with any specialized chemical, appropriate safety measures must be strictly followed during its handling and use.
References
An In-depth Technical Guide to the Synthesis of 7-Bromo-1,3-dichloroisoquinoline
Abstract
This technical guide provides a comprehensive, step-by-step methodology for the synthesis of 7-Bromo-1,3-dichloroisoquinoline, a key heterocyclic building block for researchers in medicinal chemistry and drug development. The described synthetic pathway is a robust three-step sequence commencing from readily available starting materials: 4-bromoaniline and diethyl ethoxymethylenemalonate. The synthesis leverages a thermally-driven Gould-Jacobs cyclization to construct the core isoquinoline scaffold, followed by a double chlorination to yield the final product. This document offers detailed experimental protocols, an analysis of the underlying chemical principles, quantitative data, and a complete workflow visualization to ensure scientific integrity and reproducibility for professionals in the field.
Introduction and Strategic Overview
This compound is a highly functionalized heterocyclic compound. The presence of three distinct reactive sites—the bromine atom at the 7-position and chlorine atoms at the 1- and 3-positions—makes it an exceptionally versatile intermediate for the synthesis of complex molecular architectures. The bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino moieties. The chloro substituents, particularly the one at the 1-position, are susceptible to nucleophilic substitution, providing a direct route for further diversification.
The synthetic strategy outlined herein was designed for efficiency and reliability, based on well-established chemical transformations. The pathway begins with the construction of the isoquinoline core from acyclic precursors, a cornerstone of heterocyclic chemistry known as the Gould-Jacobs reaction.[1][2][3] This approach ensures the regioselective placement of the bromine atom, which is carried through from the starting material, 4-bromoaniline. The subsequent chlorination of the resulting dione intermediate is a standard and high-yielding transformation, providing the target molecule in good purity.
Synthetic Pathway
The synthesis of this compound is executed in three primary stages:
-
Condensation: Formation of Diethyl 2-((4-bromophenylamino)methylene)malonate from 4-bromoaniline and diethyl ethoxymethylenemalonate (DEEM).
-
Thermal Cyclization: Intramolecular cyclization of the condensation product to form the key intermediate, 7-bromoisoquinoline-1,3(2H,4H)-dione.
-
Aromatizing Chlorination: Conversion of the dione intermediate to the final product, this compound, using a potent chlorinating agent.
Below is a visual representation of the complete synthetic workflow.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Diethyl 2-((4-bromophenylamino)methylene)malonate
Principle: This step is a nucleophilic vinyl substitution reaction. The amino group of 4-bromoaniline attacks the electron-deficient olefin of diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol to form a stable enamine product.[4]
Protocol:
-
To a 50 mL round-bottom flask, add 4-bromoaniline (2.06 g, 12.0 mmol) and diethyl ethoxymethylenemalonate (2.60 g, 12.0 mmol).
-
Equip the flask with a magnetic stirrer and a reflux condenser.
-
Heat the reaction mixture in an oil bath at 130 °C (403 K) with stirring for 2 hours.[4] During this time, the mixture will become a homogenous liquid, and ethanol will evolve.
-
After 2 hours, cool the reaction mixture to room temperature. The product will begin to solidify.
-
Connect the flask to a vacuum line to evaporate any remaining low-boiling components.
-
Purify the crude solid by recrystallization from diethyl ether or ethanol to yield the title compound as a white to off-white solid.
Step 2: Synthesis of 7-Bromoisoquinoline-1,3(2H,4H)-dione
Principle: This transformation is a Gould-Jacobs type thermal cyclization. At high temperatures, the anilinomethylenemalonate intermediate undergoes an intramolecular electrophilic attack from one of the ester carbonyls onto the ortho-position of the aniline ring, followed by elimination of ethanol to form the heterocyclic ring system.[5][6]
Protocol:
-
Set up a high-temperature reaction apparatus consisting of a 100 mL three-necked flask equipped with a mechanical stirrer, a high-temperature thermometer, and an air condenser.
-
Add a high-boiling point inert solvent, such as Dowtherm A or diphenyl ether (50 mL), to the flask and heat to 250 °C.[5]
-
Slowly and carefully add the Diethyl 2-((4-bromophenylamino)methylene)malonate (3.42 g, 10.0 mmol) from Step 1 to the hot solvent in portions.
-
Maintain the reaction temperature at 250-260 °C and stir vigorously for 30-60 minutes. Monitor the reaction by TLC (e.g., 1:1 Ethyl Acetate:Hexane) until the starting material is consumed.
-
Allow the reaction mixture to cool to below 100 °C.
-
Add hexane or heptane (100 mL) to the cooled mixture to precipitate the product.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with hexane, and dry under vacuum to yield 7-bromoisoquinoline-1,3(2H,4H)-dione.
Step 3: Synthesis of this compound
Principle: This step involves a double chlorination and aromatization. The dione intermediate exists in tautomeric equilibrium with its di-enol form, 7-bromo-1,3-dihydroxyisoquinoline. Phosphorus oxychloride (POCl₃) acts as both a chlorinating and dehydrating agent, converting the hydroxyl groups into chlorides and driving the aromatization of the ring system.[7][8]
Protocol:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet connected to a scrubber containing aqueous sodium hydroxide), suspend 7-bromoisoquinoline-1,3(2H,4H)-dione (1.20 g, 5.0 mmol) in phosphorus oxychloride (10 mL, ~108 mmol).
-
Optionally, a catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. The suspension should gradually dissolve.
-
After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
-
Carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Slowly and cautiously pour the cooled residue onto crushed ice (100 g) with vigorous stirring.
-
A precipitate will form. Neutralize the acidic aqueous mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or dilute ammonium hydroxide until the pH is approximately 7-8.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Quantitative Data Summary
| Step | Starting Material(s) | Product | Reagents/Conditions | Typical Yield |
| 1 | 4-Bromoaniline, Diethyl Ethoxymethylenemalonate | Diethyl 2-((4-bromophenylamino)methylene)malonate | Neat, 130 °C, 2h | ~75%[4] |
| 2 | Diethyl 2-((4-bromophenylamino)methylene)malonate | 7-Bromoisoquinoline-1,3(2H,4H)-dione | Dowtherm A, 250 °C, 1h | 70-85% (Est.) |
| 3 | 7-Bromoisoquinoline-1,3(2H,4H)-dione | This compound | POCl₃, Reflux, 3-5h | 80-90% (Est.) |
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By employing the robust Gould-Jacobs reaction for the core ring formation and a standard chlorination protocol, this guide equips researchers and drug development professionals with the necessary information to synthesize this valuable intermediate. The causality behind each experimental choice has been explained, and the protocols are designed to be self-validating through standard analytical monitoring. Adherence to the described procedures will facilitate the successful synthesis of this versatile building block for further chemical exploration.
References
- 1. Gould-Jacobs Reaction [drugfuture.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 4. Diethyl 2-[(4-bromoanilino)methylidene]malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Physical and chemical properties of 7-Bromo-1,3-dichloroisoquinoline
An In-depth Technical Guide to 7-Bromo-1,3-dichloroisoquinoline: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
Introduction: this compound is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry. Its trifunctional nature, featuring bromo and chloro substituents on the isoquinoline core, presents multiple reaction sites for derivatization. This guide provides a comprehensive overview of its known physical and chemical properties, a plausible synthetic pathway, predicted reactivity, and its potential applications in the field of drug development. The information herein is intended for researchers, chemists, and professionals engaged in pharmaceutical research and fine chemical synthesis.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. It is important to note that while some properties are experimentally derived, others are predicted based on computational models, which is common for specialized research chemicals.
| Property | Value | Source |
| CAS Number | 924271-40-9 | [1][2] |
| Molecular Formula | C₉H₄BrCl₂N | [1][3] |
| Molecular Weight | 276.94 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [4] |
| Boiling Point | 383.4°C at 760 mmHg (Predicted) | [5][] |
| Density | 1.765 g/cm³ (Predicted) | [4][5] |
| pKa | -2.22 ± 0.50 (Predicted) | [4] |
| XLogP3 | 4.7 | [3] |
| Storage | Store at 2-8°C under inert gas (Nitrogen or Argon) | [4] |
Proposed Synthesis Pathway
While specific literature detailing the synthesis of this compound is not widely published, a logical synthetic route can be proposed based on established isoquinoline synthesis methodologies, such as the Pomeranz-Fritsch reaction, followed by targeted halogenation. The causality behind this multi-step approach lies in building the core heterocyclic structure first, then introducing the specific halogen substituents.
Step 1: Synthesis of 7-Bromoisoquinoline The synthesis can commence from 3-bromobenzaldehyde and aminoacetaldehyde diethyl acetal. The initial condensation forms a Schiff base, which, under acidic conditions (like concentrated sulfuric acid), undergoes cyclization to form the isoquinoline ring. This Pomeranz-Fritsch reaction is a cornerstone for isoquinoline synthesis, though yields can be modest and regioselectivity can be a challenge, sometimes producing the 5-bromo isomer as a byproduct.[7]
Step 2: N-Oxidation of 7-Bromoisoquinoline To activate the C1 and C3 positions for chlorination, the nitrogen atom in the isoquinoline ring is oxidized. This is typically achieved using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide enhances the electrophilicity of the positions alpha and gamma to the nitrogen.
Step 3: Dichlorination of 7-Bromoisoquinoline N-oxide The final step involves the introduction of the two chlorine atoms. Treating the N-oxide with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) substitutes the hydrogens at the C1 and C3 positions with chlorine atoms, yielding the target molecule, this compound. This reaction proceeds via an electrophilic substitution mechanism facilitated by the activated N-oxide intermediate.
Caption: Proposed multi-step synthesis of this compound.
Chemical Reactivity and Potential Derivatizations
The reactivity of this compound is dictated by its three halogen substituents, each offering a handle for distinct chemical transformations. The chlorine and bromine atoms have different reactivities, allowing for selective functionalization.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the C1 and C3 positions are highly activated towards SNAr reactions. This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the negatively charged Meisenheimer complex intermediate. These positions can readily react with various nucleophiles such as amines, alcohols, and thiols, making it a valuable scaffold for building molecular libraries.
-
Cross-Coupling Reactions: The bromine atom at the C7 position is an ideal site for transition-metal-catalyzed cross-coupling reactions. Conditions for Suzuki, Stille, Heck, or Buchwald-Hartwig amination reactions can be optimized to selectively react at the C-Br bond while leaving the C-Cl bonds intact. This differential reactivity is key to its utility as a versatile intermediate.
Caption: Reactivity sites on this compound.
Spectroscopic Analysis (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing four signals in the aromatic region (typically δ 7.0-9.0 ppm).
-
The proton at C4 would likely appear as a singlet.
-
The protons at C5, C6, and C8 would form an AXM or similar complex splitting pattern. The proton at C8, being adjacent to the bromine, may show slight broadening or a characteristic shift.
-
-
¹³C NMR: The carbon NMR spectrum should display 9 distinct signals for the 9 carbon atoms in the isoquinoline core, as there is no molecular symmetry. The carbons attached to the halogens (C1, C3, C7) would show characteristic chemical shifts, with C1 and C3 being significantly downfield due to the influence of both the chlorine and the adjacent nitrogen atom.
-
Mass Spectrometry (MS): The mass spectrum would be characterized by a prominent molecular ion (M⁺) peak. A key feature would be the complex isotopic pattern arising from the presence of one bromine atom (¹⁹Br/⁸¹Br, ~1:1 ratio) and two chlorine atoms (³⁵Cl/³⁷Cl, ~3:1 ratio). This would result in a cluster of peaks for the molecular ion (e.g., [M]⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺) with a predictable intensity ratio, which is a definitive confirmation of the elemental composition. Predicted adducts include [M+H]+ at m/z 275.89768 and [M+Na]+ at m/z 297.87962.[8]
Potential Applications in Drug Development
The isoquinoline core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities. Halogenated quinolines and isoquinolines are crucial intermediates for developing novel therapeutic agents.[9][10]
-
Oncology: The quinoline scaffold is central to many kinase inhibitors used in cancer therapy. The multiple functionalization points on this compound allow for the synthesis of libraries of compounds to be screened for inhibitory activity against various oncogenic kinases.
-
Infectious Diseases: Compounds containing the chloroquinoline core, such as chloroquine, are well-known antimalarial agents.[11] This structural motif suggests that derivatives of this compound could be explored for activity against malaria, as well as other viral and bacterial pathogens.[9]
-
Scaffold for Fragment-Based Drug Discovery: Given its rigidity and defined vectoral exits for chemical modification, this molecule is an excellent candidate for fragment-based drug discovery (FBDD) campaigns.
Safety and Handling
As with any laboratory chemical, this compound must be handled with appropriate safety precautions. The available safety data indicates the following hazards:[1][4]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |
| STOT, Single Exposure (Category 3) | GHS07 | Warning | H335: May cause respiratory irritation |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[13]
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.[13]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[13]
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]
References
- 1. labsolu.ca [labsolu.ca]
- 2. This compound | 924271-40-9 [chemicalbook.com]
- 3. aablocks.com [aablocks.com]
- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 7. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]
- 8. PubChemLite - this compound (C9H4BrCl2N) [pubchemlite.lcsb.uni.lu]
- 9. dakenchem.com [dakenchem.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
An In-depth Technical Guide to 7-Bromo-1,3-dichloroisoquinoline (CAS No. 924271-40-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 7-Bromo-1,3-dichloroisoquinoline, a halogenated isoquinoline derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Drawing upon available data and contextual insights from related compounds, this document will detail its physicochemical properties, plausible synthetic routes, potential applications in drug discovery, and a curated list of suppliers.
Introduction: The Strategic Importance of the Isoquinoline Scaffold
The isoquinoline core is a privileged structural motif found in a wide array of natural products and synthetic compounds with diverse pharmacological activities. The strategic placement of halogen atoms on this scaffold provides medicinal chemists with versatile handles for further functionalization, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This compound, with its distinct substitution pattern, represents a valuable building block for the synthesis of complex molecules targeting a range of biological pathways. While direct biological activity data for this specific compound is limited in publicly accessible literature, its structural similarity to precursors of known bioactive molecules suggests its potential as a key intermediate in the development of anticancer, antiviral, and antimalarial drugs.[1][2]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the known and predicted properties of this compound.
| Property | Value | Source |
| CAS Number | 924271-40-9 | [3] |
| Molecular Formula | C₉H₄BrCl₂N | [3] |
| Molecular Weight | 276.94 g/mol | [3] |
| Appearance | Off-white to light yellow solid | [4] |
| Boiling Point | 383.4 ± 37.0 °C (Predicted) | [4] |
| Density | 1.765 g/cm³ (Predicted) | [4] |
| pKa | -2.22 ± 0.50 (Predicted) | [4] |
| Storage | Inert atmosphere, 2-8°C | [5] |
Note: Many of the physicochemical properties are predicted and should be confirmed experimentally.
Spectroscopic Data (Predicted)
| Adduct | m/z |
| [M+H]⁺ | 275.89768 |
| [M+Na]⁺ | 297.87962 |
| [M-H]⁻ | 273.88312 |
Data from PubChemLite.[6]
Synthesis and Reaction Chemistry
The synthesis of this compound is not explicitly detailed in the surveyed literature. However, a plausible synthetic route can be devised based on established methodologies for the preparation of related halogenated isoquinolines. A potential synthetic pathway could involve the construction of a 7-bromoisoquinoline core followed by chlorination.
Plausible Synthetic Pathway
References
- 1. dakenchem.com [dakenchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 5. 924271-40-9|this compound|BLD Pharm [bldpharm.com]
- 6. PubChemLite - this compound (C9H4BrCl2N) [pubchemlite.lcsb.uni.lu]
Solubility Profile of 7-Bromo-1,3-dichloroisoquinoline: A Theoretical and Practical Guide for Researchers
An In-Depth Technical Guide
Abstract: 7-Bromo-1,3-dichloroisoquinoline is a halogenated heterocyclic compound with significant potential as a building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. Understanding its solubility in common organic solvents is a critical prerequisite for its effective use in reaction design, purification, formulation, and screening cascades. This guide provides a comprehensive analysis of the compound's predicted solubility based on its molecular structure and offers a detailed, field-proven experimental protocol for its precise determination using the gold-standard isothermal shake-flask method. This document is intended to equip researchers, chemists, and drug development professionals with the theoretical foundation and practical methodology required to confidently handle and utilize this compound.
Compound Profile: this compound
This compound is a solid, poly-halogenated aromatic heterocycle. Its core structure is an isoquinoline ring system, which is prevalent in many biologically active alkaloids.[1] The addition of three halogen atoms (one bromine, two chlorine) significantly modifies its physicochemical properties compared to the parent isoquinoline.
Chemical Structure:
Key Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₄BrCl₂N | [2] |
| Molecular Weight | 276.94 g/mol | [2] |
| Appearance | Off-white to light yellow solid | [3] |
| Boiling Point | 383.4 ± 37.0 °C (Predicted) | [2][3] |
| Density | 1.765 g/cm³ (Predicted) | [2][3] |
| pKa (Predicted) | -2.22 ± 0.50 |[3] |
The highly negative predicted pKa suggests that the lone pair on the isoquinoline nitrogen is not readily protonated, making the compound a very weak base.[3] This is due to the strong electron-withdrawing effects of the two chlorine atoms on the pyridine ring.
Theoretical Solubility Assessment
While specific experimental data is not widely published, a robust qualitative solubility profile can be predicted by analyzing the compound's molecular structure based on established chemical principles.
2.1 Polarity and Intermolecular Forces The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.
-
Nonpolar Characteristics: The molecule is dominated by a large, rigid aromatic carbocyclic-heterocyclic ring system. The presence of three large halogen atoms (Cl, Br) further contributes to its lipophilic ("fat-loving") nature. Halogens themselves are nonpolar and engage primarily in van der Waals forces.[4]
-
Polar Characteristics: The nitrogen atom in the isoquinoline ring introduces a dipole moment, making the molecule polar. This nitrogen can act as a hydrogen bond acceptor with protic solvents.
2.2 Predicted Solubility in Common Organic Solvents The balance between the large lipophilic surface area and the polar nitrogen atom dictates the compound's solubility.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Cyclohexane, Toluene | Low to Moderate | While the molecule is largely lipophilic, its inherent polarity from the nitrogen heterocycle will limit its miscibility with purely nonpolar aliphatic or aromatic hydrocarbon solvents.[4] |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | High | These solvents are expected to be excellent choices. Chlorinated solvents like DCM and chloroform are particularly effective due to "like-dissolves-like" interactions with the chlorinated solute.[5][6] THF and Ethyl Acetate can effectively solvate the molecule through dipole-dipole interactions. |
| Polar Protic | Methanol, Ethanol, Water | Low | The molecule lacks hydrogen bond donor capabilities and has only one weak hydrogen bond acceptor site (the nitrogen atom). The large, nonpolar scaffold will dominate, leading to poor interactions with the strong hydrogen-bonding networks of water and, to a lesser extent, alcohols. |
Expert Insight: For synthetic applications, Dichloromethane (DCM) or Tetrahydrofuran (THF) are predicted to be the most effective solvents for dissolving this compound at room temperature. For purification via recrystallization, a solvent system approach, such as Toluene/Hexane or DCM/Hexane, would likely be effective.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To obtain definitive, quantitative solubility data, an experimental approach is necessary. The isothermal shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its accuracy and reliability.[7][8][9] This protocol outlines the necessary steps for its execution.
3.1 Principle An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium.[10] At equilibrium, the concentration of the dissolved compound in the supernatant is constant and represents its thermodynamic solubility. The concentration is then measured using a suitable analytical technique.
3.2 Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., DCM, Toluene, Ethanol, Hexane)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (0.22 or 0.45 µm, PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
3.3 Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming saturation.[8] A starting point of ~10-20 mg of solid per 1 mL of solvent is recommended.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150-200 rpm). Allow the mixture to shake for at least 24 hours to ensure equilibrium is reached.[9][11] For lead optimization and formulation, longer incubation times (up to 72 hours) may be required to confirm equilibrium.[11]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for 1-2 hours to let the excess solid settle.
-
Sample Collection: Carefully draw the supernatant (the clear liquid layer) into a syringe. Attach a syringe filter and dispense the filtered, saturated solution into a clean vial. This step is critical to remove all undissolved particulates.[9]
-
Dilution: Accurately dilute a known volume of the filtered saturated solution with a suitable mobile phase or solvent to bring its concentration within the linear range of the analytical instrument's calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS method. Determine the concentration by comparing the instrument response against a pre-prepared calibration curve of known concentrations of this compound.
-
Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor.
3.4 Self-Validating System & Trustworthiness To ensure the trustworthiness of the results, the following controls must be implemented:
-
Time to Equilibrium: Perform a time-point study (e.g., sampling at 4, 8, 24, and 48 hours) to confirm that the measured concentration does not change significantly after 24 hours, thus validating that equilibrium has been achieved.[11]
-
Solid State Analysis: After the experiment, recover the remaining solid from the vial and analyze it using a technique like X-ray powder diffraction (XRPD). This confirms that the compound did not change its crystal form during the experiment, which would invalidate the thermodynamic solubility measurement.[10]
-
Purity: Ensure the purity of both the compound and the solvents used, as impurities can significantly affect solubility measurements.[8][9]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the thermodynamic solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation
Quantitative results should be summarized in a clear, structured table for easy comparison across different solvents.
Table 1: Experimental Solubility of this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |
|---|---|---|---|
| Dichloromethane | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |
| Toluene | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
| Ethyl Acetate | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
| Ethanol | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |
| Hexane | [Experimental Value] | [Calculated Value] | [e.g., Slightly Soluble] |
| Water | [Experimental Value] | [Calculated Value] | [e.g., Practically Insoluble] |
Conclusion
This compound is a poly-halogenated heterocyclic compound with predicted low solubility in polar protic and nonpolar aliphatic solvents, and high solubility in polar aprotic solvents, particularly chlorinated ones like dichloromethane. While these theoretical predictions provide essential guidance for initial experimental design, they must be confirmed with rigorous quantitative data. The provided isothermal shake-flask protocol represents a robust, reliable, and self-validating methodology for determining the thermodynamic solubility of this compound. Obtaining this critical data will empower researchers to optimize reaction conditions, develop effective purification strategies, and accelerate the progression of research and development programs that utilize this valuable synthetic intermediate.
References
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound manufacturers and suppliers in india [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. enamine.net [enamine.net]
Methodological & Application
Suzuki-Miyaura coupling reaction with 7-Bromo-1,3-dichloroisoquinoline
An Application Guide to the Regioselective Suzuki-Miyaura Coupling of 7-Bromo-1,3-dichloroisoquinoline
Introduction: Unlocking the Potential of Isoquinoline Scaffolds
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds and approved pharmaceuticals. The targeted functionalization of this heterocycle is paramount for the development of novel therapeutics. This compound serves as a versatile and powerful building block, offering three distinct halogenated positions for sequential, site-selective elaboration.
This guide provides a detailed exploration of the Suzuki-Miyaura cross-coupling reaction, focusing specifically on the highly regioselective arylation at the C7 position of this compound. As a palladium-catalyzed carbon-carbon bond-forming reaction, the Suzuki-Miyaura coupling is renowned for its mild conditions, broad functional group tolerance, and the stability of its organoboron reagents.[1][2][3] This document is designed for researchers, scientists, and drug development professionals, offering deep mechanistic insights, field-proven protocols, and robust troubleshooting strategies to enable the efficient synthesis of 7-aryl-1,3-dichloroisoquinoline derivatives.
Reaction Principles & Mechanistic Insights
The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][2][4][5]
-
Oxidative Addition: The cycle begins with the insertion of a catalytically active Pd(0) species into the carbon-halogen bond of the electrophile (this compound). This is typically the rate-limiting step and results in the formation of a Pd(II) complex.[4][5]
-
Transmetalation: The organoboron nucleophile (boronic acid or ester), activated by a base, transfers its organic group to the Pd(II) center, displacing the halide. The base is crucial for the formation of a more nucleophilic "ate" complex (boronate), which facilitates this transfer.[2][6]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond of the desired product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.[1][7]
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Bromo-1,3-dichloroisoquinoline
Introduction: The Strategic Importance of Aminated Isoquinolines
The isoquinoline scaffold is a privileged structural motif found in a vast array of biologically active natural products and synthetic pharmaceuticals. The ability to precisely install amino functionalities onto this heterocyclic core is of paramount importance in drug discovery and materials science. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds, offering significant advantages over classical methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[1]
This guide provides a detailed technical overview and practical protocols for the Buchwald-Hartwig amination of 7-Bromo-1,3-dichloroisoquinoline. This substrate presents a unique challenge and opportunity due to the presence of multiple halogen atoms with differential reactivity. Understanding and controlling the selectivity of the amination at the C7 (bromo) versus the C1 or C3 (chloro) positions is critical for the synthesis of specific target molecules. These application notes are intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3] The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, this compound), forming a Pd(II) intermediate. The rate of this step is dependent on the nature of the halogen, with the general reactivity trend being I > Br > Cl.[4]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
Bulky, electron-rich phosphine ligands are crucial for the success of the Buchwald-Hartwig amination.[5] These ligands stabilize the palladium catalyst, promote the rates of both oxidative addition and reductive elimination, and help to prevent catalyst deactivation.[1][5]
Figure 1. Generalized catalytic cycle for the Buchwald-Hartwig amination.
Controlling Selectivity: Amination of a Polyhalogenated Heterocycle
The presence of both bromo and chloro substituents on the isoquinoline ring allows for the potential for selective amination. The general order of reactivity for aryl halides in the oxidative addition step is Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[4] This difference in reactivity can be exploited to achieve selective C-N bond formation at the more reactive C-Br bond, leaving the C-Cl bonds intact for subsequent transformations.
By carefully selecting the catalyst, ligand, and reaction conditions, it is possible to favor the amination at the 7-position. Milder reaction conditions (e.g., lower temperatures) and ligands that are less effective at activating C-Cl bonds can enhance the selectivity for the C-Br bond.
Experimental Protocol: Selective Amination at the C7 Position
This protocol provides a general method for the selective Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially available | |
| Amine (primary or secondary) | Anhydrous | Commercially available | Purify if necessary |
| Palladium(II) acetate (Pd(OAc)₂) | ≥99.9% | Commercially available | Pre-catalyst |
| XPhos | ≥98% | Commercially available | Ligand |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially available | Base |
| Toluene | Anhydrous | Commercially available | Solvent |
| Inert gas (Nitrogen or Argon) | High purity | For maintaining an inert atmosphere |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol, 1.4 equiv.). Then, add anhydrous toluene (5 mL) via syringe.
-
Addition of Amine: Add the amine (1.2 mmol, 1.2 equiv.) via syringe. If the amine is a solid, it can be added in step 1 with the other solid reagents.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[6][7]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 7-amino-1,3-dichloroisoquinoline derivative.
Figure 2. Experimental workflow for selective Buchwald-Hartwig amination.
Troubleshooting and Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Poor quality reagents/solvents- Insufficient base | - Use a pre-catalyst or ensure complete reduction of Pd(II) to Pd(0).- Use anhydrous solvents and freshly opened reagents.- Ensure the base is not degraded and is used in sufficient excess. |
| Formation of side products (e.g., hydrodehalogenation) | - Presence of water- Reaction temperature too high | - Ensure strictly anhydrous conditions.- Optimize the reaction temperature; lower temperatures may be sufficient. |
| Lack of selectivity (amination at C-Cl positions) | - Reaction conditions too harsh- Inappropriate ligand choice | - Decrease the reaction temperature.- Screen other bulky phosphine ligands that may favor C-Br activation. |
| Difficulty in product purification | - Complex reaction mixture | - Optimize reaction conditions to minimize side product formation.- Employ alternative purification techniques such as preparative HPLC. |
Analytical Characterization
The progress of the reaction and the identity of the product should be confirmed by appropriate analytical techniques.
-
Thin-Layer Chromatography (TLC): A quick and easy method to monitor the disappearance of starting materials and the appearance of the product.[7]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion and purity of the product.[6][8]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the product and confirm the regioselectivity of the amination.
Conclusion
The Buchwald-Hartwig amination is a robust and highly valuable transformation for the synthesis of arylamines. By carefully controlling the reaction parameters, it is possible to achieve selective amination of polyhalogenated substrates like this compound. The protocol and guidelines presented in this document provide a solid starting point for researchers to successfully implement this reaction in their synthetic campaigns, paving the way for the discovery of novel molecules with potential applications in medicine and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. youtube.com [youtube.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. reddit.com [reddit.com]
- 8. chemrxiv.org [chemrxiv.org]
The Strategic Utility of 7-Bromo-1,3-dichloroisoquinoline as a Trifunctional Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Complex Molecule Synthesis
7-Bromo-1,3-dichloroisoquinoline is a unique and highly valuable synthetic intermediate for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. Its trifunctional nature, possessing three halogen atoms with distinct and tunable reactivities, allows for a programmed and regioselective introduction of various substituents onto the isoquinoline core. This guide provides an in-depth exploration of the reactivity of this intermediate and detailed protocols for its application in key synthetic transformations.
The isoquinoline nucleus is a prominent structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] The strategic placement of a bromine atom at the 7-position and chlorine atoms at the 1- and 3-positions of the isoquinoline ring system of the title compound offers a hierarchical approach to molecular diversification. This allows for the sequential and site-selective modification of the scaffold, making it an ideal starting material for the synthesis of libraries of novel compounds for drug discovery and the development of advanced organic materials.
Physicochemical Properties and Safety Data
A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₄BrCl₂N | [2] |
| Molecular Weight | 276.94 g/mol | [2] |
| Appearance | Off-white to light yellow solid | [3] |
| Boiling Point | 383.4°C at 760 mmHg | [2] |
| Density | 1.765 g/cm³ | [2] |
| CAS Number | 924271-40-9 | [2] |
Safety and Handling: this compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[2]
The Principle of Selective Functionalization
The synthetic utility of this compound hinges on the differential reactivity of its three halogen substituents. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, the reactivity of aryl halides generally follows the order: I > Br > Cl.[4] This is primarily due to the differences in the carbon-halogen bond dissociation energies, with the C-Br bond being weaker and more susceptible to oxidative addition by the palladium catalyst than the C-Cl bond.
Furthermore, within the 1,3-dichloro-substituted isoquinoline system, the chlorine atom at the 1-position exhibits significantly higher reactivity towards palladium-catalyzed cross-coupling compared to the chlorine at the 3-position.[5] This has been demonstrated in studies on 1,3-dichloroisoquinoline, where Suzuki-Miyaura coupling occurs exclusively at the C1 position.[5] This enhanced reactivity at C1 is attributed to the electronic influence of the ring nitrogen.
This hierarchy of reactivity allows for a three-stage, regioselective functionalization strategy:
-
Initial Cross-Coupling at the C7-Br Bond: The most reactive site, the C7-bromo position, can be selectively functionalized via Suzuki-Miyaura or Buchwald-Hartwig reactions, leaving the two chloro-substituents intact.
-
Second Cross-Coupling at the C1-Cl Bond: Under more forcing conditions, the C1-chloro position can undergo a second cross-coupling reaction.
-
Substitution at the C3-Cl Bond: The least reactive C3-chloro position can be functionalized through either a third cross-coupling reaction under even more vigorous conditions or via nucleophilic aromatic substitution (SNAr).
This stepwise approach is visualized in the workflow diagram below.
Caption: Stepwise functionalization of this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, widely employed in the synthesis of biaryl and heteroaryl-aryl structures.[6][7]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the aryl halide. As the C-Br bond is weaker than the C-Cl bond, the oxidative addition will occur preferentially at the 7-position of this compound under appropriate conditions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]
Protocol for Selective Suzuki-Miyaura Coupling at the C7-Position
This protocol describes a general procedure for the selective coupling of an arylboronic acid at the 7-position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%) or a more electron-rich ligand like SPhos for less reactive boronic acids
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and water (4:1 v/v, degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
In a separate vial, pre-mix the palladium catalyst and ligand.
-
Evacuate and backfill the Schlenk flask with an inert gas three times.
-
Add the catalyst/ligand mixture to the flask, followed by the degassed solvent mixture.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[9][10]
Mechanistic Considerations
Similar to the Suzuki-Miyaura coupling, the catalytic cycle of the Buchwald-Hartwig amination begins with the oxidative addition of the palladium(0) catalyst to the aryl halide.[10] Consequently, the C7-Br bond of this compound is the most reactive site for this transformation. The choice of a bulky, electron-rich phosphine ligand is often crucial for facilitating both the oxidative addition and the subsequent reductive elimination steps.[11]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.[10]
Protocol for Selective Buchwald-Hartwig Amination at the C7-Position
This protocol provides a general method for the selective amination at the 7-position of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos or a similar bulky phosphine ligand (4 mol%)
-
Sodium tert-butoxide (NaOtBu) or another strong base (1.4 equivalents)
-
Anhydrous toluene or dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 eq), the palladium catalyst, the ligand, and the base.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent via syringe, followed by the amine.
-
Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Nucleophilic Aromatic Substitution at the C1 and C3 Positions
While palladium-catalyzed reactions offer a primary route for functionalizing the chloro-substituents, nucleophilic aromatic substitution (SNAr) provides an alternative and complementary strategy, particularly for the C1 and C3 positions. The isoquinoline ring is electron-deficient, which activates the chloro-substituents towards nucleophilic attack. The reactivity in SNAr reactions often follows the order F > Cl > Br > I, which is the reverse of that observed in palladium-catalyzed couplings.[4] This is because the rate-determining step is typically the nucleophilic attack, which is facilitated by the high electronegativity of the halogen.
The relative reactivity of the C1 and C3 positions towards nucleophiles can be influenced by the nature of the nucleophile and the reaction conditions. Generally, the C1 position is more activated towards nucleophilic attack.
General Protocol for Nucleophilic Aromatic Substitution
Materials:
-
7-Substituted-1,3-dichloroisoquinoline
-
Nucleophile (e.g., sodium methoxide, an amine) (1.5 - 2.0 equivalents)
-
Aprotic polar solvent (e.g., DMF, DMSO)
Procedure:
-
Dissolve the 7-substituted-1,3-dichloroisoquinoline in the aprotic polar solvent in a round-bottom flask.
-
Add the nucleophile to the solution.
-
Heat the reaction mixture to a temperature typically ranging from 80 °C to 150 °C, depending on the reactivity of the nucleophile.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, pour it into water, and extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by crystallization or column chromatography.
Characterization of this compound and its Derivatives
The structural elucidation of the products derived from this compound relies on standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | The aromatic region of the ¹H NMR spectrum will show characteristic signals for the isoquinoline core protons. Upon substitution, changes in the chemical shifts and coupling patterns of the remaining protons will provide information about the position of functionalization. |
| ¹³C NMR | The ¹³C NMR spectrum will show the expected number of signals for the carbon atoms of the isoquinoline skeleton. The chemical shifts of the carbon atoms bearing the halogen substituents will be significantly affected by substitution. |
| Mass Spectrometry | The mass spectrum will exhibit a characteristic isotopic pattern for compounds containing both bromine and chlorine atoms, which is a powerful tool for confirming the elemental composition of the products.[12][13] |
Conclusion
This compound is a powerful and versatile intermediate that enables the programmed and regioselective synthesis of a wide variety of substituted isoquinolines. By leveraging the differential reactivity of its three halogen atoms in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, researchers can efficiently construct complex molecular scaffolds. The protocols and principles outlined in this guide provide a solid foundation for the application of this valuable building block in the discovery and development of new chemical entities with potential applications in medicine and materials science.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. 7-BROMO-2-CHLORO-QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi-res.com [mdpi-res.com]
- 4. benchchem.com [benchchem.com]
- 5. Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Cross-Coupling Reactions of Polyhalogenated Heterocycles | Semantic Scholar [semanticscholar.org]
- 13. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 7-Bromo-1,3-dichloroisoquinoline in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Abstract
The isoquinoline framework is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of pharmacologically active agents.[1][2][3] This guide focuses on 7-Bromo-1,3-dichloroisoquinoline , a highly versatile and strategically functionalized building block for drug discovery. The distinct reactivity of its three halogen substituents—two chlorine atoms at the electron-deficient C1 and C3 positions and a bromine atom at the C7 position—enables chemists to perform selective and sequential reactions. This differential reactivity is the key to its utility, allowing for the controlled and predictable synthesis of complex molecular architectures. We will explore its application as a scaffold, particularly for the development of kinase inhibitors, and provide detailed, field-proven protocols for its synthetic manipulation.
The Strategic Advantage: Physicochemical Properties & Differential Reactivity
This compound is not merely another halogenated heterocycle; its substitution pattern is engineered for synthetic utility. Understanding its electronic properties is crucial to exploiting its full potential.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 924271-40-9 | [][5] |
| Molecular Formula | C₉H₄BrCl₂N | [][5][6] |
| Molecular Weight | 276.94 g/mol | [][5][6] |
| Appearance | Off-white to yellow solid | |
| Purity | Typically ≥97% | [6] |
The molecule's true power lies in the predictable, orthogonal reactivity of its halogenated positions.
-
Positions C1 & C3 (Dichloro-): The electron-withdrawing effect of the ring nitrogen atom renders the C1 and C3 positions electrophilic and thus highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) . The chlorine atoms serve as excellent leaving groups, readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. Generally, the C1 position exhibits slightly higher reactivity than C3 due to greater activation by the nitrogen atom. This allows for selective monosubstitution under carefully controlled conditions.
-
Position C7 (Bromo-): The carbon-bromine bond at the C7 position on the fused benzene ring is an ideal handle for palladium-catalyzed cross-coupling reactions . The established reactivity hierarchy in these reactions (C-I > C-Br > C-Cl) is the cornerstone of its strategic use.[7] This allows for selective functionalization of the C7 position via Suzuki, Sonogashira, Heck, or Buchwald-Hartwig couplings, leaving the C1 and C3 chloro-substituents untouched for subsequent SₙAr reactions.
This differential reactivity provides a powerful, three-pronged approach to molecular diversification from a single, advanced intermediate.
Figure 1: Orthogonal synthetic strategies for diversifying the this compound scaffold.
Core Application: A Scaffold for Kinase Inhibitors in Oncology
The quinoline and isoquinoline cores are privileged scaffolds for designing kinase inhibitors, as they can effectively mimic the adenine hinge-binding motif of ATP.[8] Derivatives of this compound are exceptionally well-suited for this purpose, particularly in targeting oncogenic kinases like EGFR, VEGFR, and PKC.[7][9][10][11]
The rationale is as follows:
-
The Isoquinoline Core: Serves as the fundamental hinge-binding element.
-
C7-Substituent: Functionalization at this position with aryl or heteroaryl groups via Suzuki coupling allows for probing the deep hydrophobic pocket or solvent-exposed regions of the kinase active site, enhancing both potency and selectivity.
-
C1/C3-Substituents: Substitution at these positions with various amine-containing side chains can form additional hydrogen bonds, occupy other pockets, and improve the compound's physicochemical properties, such as solubility and cell permeability.
Figure 2: Conceptual model of an inhibitor derived from the scaffold binding to a kinase active site.
Experimental Protocols: A Step-by-Step Guide
The following protocols are robust, reproducible starting points for the synthetic elaboration of the title compound. They are based on established methodologies for analogous heterocyclic systems.[7][9][12][13][14]
Protocol 1: Selective Suzuki-Miyaura Coupling at the C7-Position
This procedure details the selective functionalization of the C7-bromo position, leveraging the higher reactivity of the C-Br bond over the C-Cl bonds in palladium-catalyzed cross-coupling.
Objective: To synthesize 7-Aryl-1,3-dichloroisoquinoline derivatives.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03–0.05 equiv)
-
Sodium carbonate (Na₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0–3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Schlenk flask or microwave vial, magnetic stirrer, heating mantle/oil bath, inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and the carbonate base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe under a positive pressure of inert gas. The final substrate concentration should be approximately 0.1 M.
-
Reaction: Heat the mixture to 80–100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4–16 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-aryl-1,3-dichloroisoquinoline.
Figure 3: Experimental workflow for the selective Suzuki coupling at the C7-position.
Protocol 2: Nucleophilic Aromatic Substitution (SₙAr) of the C1-Chloro Group
This protocol describes the subsequent functionalization of the C1-position of the 7-aryl-1,3-dichloroisoquinoline product from Protocol 1.
Objective: To synthesize 1-Amino-7-aryl-3-chloroisoquinoline derivatives.
Materials:
-
7-Aryl-1,3-dichloroisoquinoline (1.0 equiv)
-
Primary or secondary amine (1.1–2.0 equiv)
-
Solvent (e.g., Ethanol, n-Butanol, or N,N-Dimethylformamide (DMF))
-
Optional: Base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) if using an amine salt.
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 7-aryl-1,3-dichloroisoquinoline in the chosen solvent.
-
Nucleophile Addition: Add the desired amine to the solution. If the amine is a salt, add an appropriate base.
-
Reaction: Heat the mixture to reflux (typically 80–120 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed. Reaction times can vary from 2 to 24 hours.
-
Workup: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane), wash with water and brine, and dry over Na₂SO₄.
-
Purification: Concentrate the organic layer and purify the crude product by flash column chromatography or recrystallization to afford the pure 1-amino-7-aryl-3-chloroisoquinoline.
Table 2: Summary of Typical Reaction Conditions
| Reaction Type | Position | Catalyst / Reagent | Base | Solvent | Temperature (°C) |
| Suzuki Coupling | C7 | Pd(dppf)Cl₂, XPhos Pd G3 | Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | 80 - 110 |
| SₙAr | C1/C3 | Amine, Alcohol, Thiol | Et₃N, K₂CO₃ (optional) | n-Butanol, DMF, Ethanol | 80 - 120 |
Structure-Activity Relationship (SAR) Insights
Once a library of compounds is synthesized, establishing an SAR is critical. For kinase inhibitors derived from this scaffold, several principles, drawn from analogous quinoline-based systems, can be applied:
-
C7-Position: Large, bulky, or electron-rich aryl groups at this position often enhance potency by interacting with hydrophobic regions of the kinase.[15]
-
C1/C3-Position: The nature of the amine side chain is crucial. The length of an alkylamino chain, for instance, can significantly affect activity, with shorter chains (e.g., two carbons) often being optimal.[15] The presence of terminal basic groups can improve solubility and interactions with the solvent-exposed region of the enzyme.
-
Substitution on the C7-Aryl Group: Adding substituents (e.g., fluoro, methoxy) to the aryl ring introduced via Suzuki coupling can further fine-tune binding affinity, selectivity, and metabolic stability.
Conclusion
This compound is a premier building block for modern medicinal chemistry. Its engineered differential reactivity provides a reliable and logical pathway for creating vast libraries of structurally diverse compounds. The protocols and strategies outlined in this guide demonstrate its immense potential as a core scaffold for developing novel therapeutics, particularly potent and selective kinase inhibitors for oncology. Its systematic application allows researchers to efficiently explore chemical space and accelerate the drug discovery process.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. labsolu.ca [labsolu.ca]
- 7. benchchem.com [benchchem.com]
- 8. Molecular Inhibitors of Growth Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of the Selective Protein Kinase C-θ Kinase Inhibitor, CC-90005 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Investigation of Protein Kinase C Inhibitors: Total Syntheses of (+)-Calphostin D, (+)- Phleichrome, Cercosporin and New Photoactive Perylenequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Heterocyclic Compounds from 7-Bromo-1,3-dichloroisoquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoquinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The isoquinoline core is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds with significant therapeutic applications.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The unique structural and electronic features of the isoquinoline ring system make it an attractive scaffold for the design and development of novel drug candidates. The ability to functionalize the isoquinoline core at various positions allows for the fine-tuning of its biological activity and pharmacokinetic properties. This guide provides a detailed exploration of synthetic strategies to generate novel heterocyclic compounds starting from the versatile building block, 7-Bromo-1,3-dichloroisoquinoline.
Understanding the Reactivity of this compound
The synthetic utility of this compound stems from the differential reactivity of its three halogen substituents. The two chlorine atoms at the 1 and 3 positions and the bromine atom at the 7 position offer multiple sites for selective functionalization through various cross-coupling and nucleophilic substitution reactions.
The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[4] However, the electronic and steric environment of the isoquinoline ring system plays a crucial role in determining the actual regioselectivity. For 1,3-dichloroisoquinolines, the C1 position is generally more susceptible to Suzuki-Miyaura coupling than the C3 position, even though it is more sterically hindered.[5] This enhanced reactivity at C1 is attributed to electronic factors within the pyridine ring of the isoquinoline. The bromine at the C7 position on the benzene ring is also a viable site for cross-coupling reactions.
In nucleophilic aromatic substitution (SNAr) reactions, the electron-deficient nature of the pyridine ring makes the C1 and C3 positions susceptible to attack by nucleophiles. The relative reactivity of these two positions can be influenced by the nature of the nucleophile and the reaction conditions.
This differential reactivity allows for a stepwise and regioselective approach to the synthesis of complex, multi-substituted isoquinoline derivatives.
Strategic Pathways for the Synthesis of Novel Heterocycles
The functionalization of this compound can be strategically planned to build a diverse library of novel heterocyclic compounds. The following sections outline key synthetic transformations and provide detailed protocols for their execution.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly relevant for the modification of this compound.
The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[6] This reaction is highly versatile and tolerates a wide range of functional groups.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C1 Position
This protocol describes a general procedure for the selective coupling of an arylboronic acid at the C1 position of this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
In a separate vial, pre-mix palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%). Add this catalyst/ligand mixture to the main reaction flask.
-
Add 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-7-bromo-3-chloroisoquinoline.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄ | Common and effective palladium precursors. |
| Ligand | PPh₃, SPhos, XPhos | Ligand choice can influence reaction efficiency and selectivity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of organic solvent and water is often optimal. |
| Temperature | 80-110 °C | Sufficient to drive the reaction without decomposition. |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines.[7][8] This reaction is instrumental in synthesizing arylamines, which are prevalent in pharmaceuticals.
Protocol 2: Selective Buchwald-Hartwig Amination at the C1 Position
This protocol outlines a general procedure for the selective amination at the C1 position of this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or other suitable ligand
-
Sodium tert-butoxide (NaOtBu) or another strong base
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (1.5 mol%) and BINAP (3 mol%).
-
Add this compound (1.0 equiv.) and sodium tert-butoxide (1.4 equiv.).
-
Add anhydrous toluene, followed by the amine (1.2 equiv.).
-
Seal the tube and heat the mixture to 100-110 °C for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the crude product via column chromatography on silica gel to yield the 1-amino-7-bromo-3-chloroisoquinoline derivative.
Table 2: Key Parameters for Buchwald-Hartwig Amination
| Parameter | Condition | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Precatalysts that form the active Pd(0) species. |
| Ligand | BINAP, Xantphos, RuPhos | Bulky, electron-rich phosphine ligands are often required. |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Strong, non-nucleophilic bases are typically used. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are essential. |
| Temperature | 90-120 °C | To facilitate the catalytic cycle. |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring in the isoquinoline system allows for nucleophilic aromatic substitution at the C1 and C3 positions. This provides a complementary strategy to palladium-catalyzed reactions for introducing heteroatom nucleophiles.
Protocol 3: Nucleophilic Substitution with an Amine
This protocol describes a general method for the substitution of a chlorine atom with an amine nucleophile.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine)
-
Potassium carbonate (K₂CO₃) or another base
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.), the desired amine (2.0-3.0 equiv.), and potassium carbonate (2.0 equiv.).
-
Add DMF or DMSO as the solvent.
-
Heat the reaction mixture to 100-140 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel. The major product is expected to be the result of substitution at the C1 position.
Synthesis of Novel Fused Heterocyclic Systems
The functionalized 7-bromo-3-chloroisoquinoline intermediates can serve as precursors for the synthesis of novel fused heterocyclic systems with potential biological activity.
Synthesis of Pyrazolo[3,4-c]isoquinolines
Pyrazolo[3,4-c]isoquinolines are a class of fused heterocycles that have garnered interest in medicinal chemistry. A plausible synthetic route to these compounds from this compound is outlined below.
Synthetic Strategy:
-
Nucleophilic Substitution with Hydrazine: React 1-aryl-7-bromo-3-chloroisoquinoline (synthesized via Protocol 1) with hydrazine hydrate. The hydrazine will displace the chlorine at the C3 position.
-
Cyclization: The resulting hydrazinyl intermediate can then undergo intramolecular cyclization to form the pyrazole ring, yielding a pyrazolo[3,4-c]isoquinoline derivative. This cyclization can often be promoted by heating or by treatment with an acid or base.
Protocol 4: Synthesis of a 1-Aryl-7-bromo-pyrazolo[3,4-c]isoquinoline Derivative
Materials:
-
1-Aryl-7-bromo-3-chloroisoquinoline
-
Hydrazine hydrate
-
Ethanol or n-butanol
Procedure:
-
Dissolve 1-aryl-7-bromo-3-chloroisoquinoline (1.0 equiv.) in ethanol or n-butanol.
-
Add an excess of hydrazine hydrate (3.0-5.0 equiv.).
-
Reflux the reaction mixture for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS for the consumption of the starting material and the formation of the cyclized product.
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
If a precipitate forms, collect it by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired pyrazolo[3,4-c]isoquinoline.
Synthesis of Furo[3,2-c]isoquinolines
Furo[3,2-c]isoquinolines represent another class of fused heterocyclic systems with potential pharmacological applications. Their synthesis can be envisioned from a 3-hydroxyisoquinoline precursor.
Synthetic Strategy:
-
Hydrolysis of the 3-chloro group: The 3-chloro group of a 1-aryl-7-bromo-3-chloroisoquinoline can be hydrolyzed to a hydroxyl group under basic conditions.
-
O-Alkylation: The resulting 3-hydroxyisoquinoline can be O-alkylated with a suitable reagent containing a leaving group and a functional group that can participate in a subsequent cyclization, such as an allyl bromide or a propargyl bromide.
-
Cyclization: The O-alkylated intermediate can then undergo an intramolecular cyclization (e.g., a Claisen rearrangement followed by cyclization for the allyl ether, or a transition-metal-catalyzed cyclization for the propargyl ether) to form the furan ring.
Visualization of Synthetic Workflows
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of novel heterocyclic compounds. The strategic and selective functionalization of its three halogenated positions through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions opens up a vast chemical space for the design and development of new molecules with potential therapeutic applications. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this privileged scaffold and to contribute to the advancement of medicinal chemistry and drug discovery.
References
- 1. Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoquinoline synthesis [organic-chemistry.org]
- 3. Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Note: Sonogash-ira Coupling of 7-Bromo-1,3-dichloroisoquinoline for the Synthesis of Novel Alkynyl Isoquinoline Derivatives
Introduction
The isoquinoline scaffold is a prominent heterocyclic motif found in numerous biologically active natural products and synthetic pharmaceuticals. The functionalization of this core structure is of significant interest to researchers in medicinal chemistry and materials science. The Sonogashira cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a combination of palladium and copper species, proceeds under mild conditions and tolerates a wide range of functional groups, making it a cornerstone of modern organic synthesis.[3][4]
This application note provides a detailed, field-proven protocol for the Sonogashira coupling of 7-Bromo-1,3-dichloroisoquinoline with a terminal alkyne. We will delve into the mechanistic rationale behind the procedural choices, address the challenges posed by the specific substrate, and offer a step-by-step guide from reaction setup to product purification and characterization.
Substrate Spotlight: this compound
The substrate, this compound, presents a unique challenge and opportunity. It possesses three halogen atoms at different positions on the isoquinoline ring. The Sonogashira reaction's success hinges on the selective activation of one C-X bond over the others. The general reactivity order for halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[5] This inherent difference in reactivity allows for the selective coupling at the C-7 bromine position while leaving the C-1 and C-3 chlorine atoms intact for potential subsequent transformations. The electron-withdrawing nature of the nitrogen atom and the two chlorine substituents can also influence the reactivity of the C-Br bond, generally promoting the oxidative addition step.[6]
Mechanism and Rationale
The Sonogashira reaction operates through a dual catalytic cycle involving both palladium and copper.[7] While the exact mechanism can be complex and subject to reaction conditions, the generally accepted pathway provides a strong framework for understanding the process.[1][8]
Catalytic Cycles
The reaction is understood to proceed via two interconnected catalytic cycles:
-
The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) complex. This is often the rate-limiting step of the cycle.[2]
-
The Copper Cycle: A copper(I) salt, typically copper(I) iodide (CuI), reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[2][5] This step activates the alkyne for the subsequent transmetalation.
-
Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex, regenerating the copper catalyst.[5]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, yielding the final alkynyl-isoquinoline product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7]
The amine base plays a crucial dual role: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide and neutralizes the hydrogen halide (HBr) byproduct generated during the reaction.[2]
Diagram of the Sonogashira Catalytic Cycle
Caption: The dual catalytic cycle of the Sonogashira reaction.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for different terminal alkynes. It is crucial to perform the reaction under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to maintain the activity of the Pd(0) catalyst.[2][9]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| This compound | 277.94 | 1.0 | 278 mg | Aryl Halide Substrate |
| Terminal Alkyne (e.g., Phenylacetylene) | 102.13 | 1.2 | 123 mg (127 µL) | Coupling Partner |
| PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) | 701.90 | 0.03 (3 mol%) | 21 mg | Palladium Catalyst Precursor |
| CuI (Copper(I) iodide) | 190.45 | 0.05 (5 mol%) | 9.5 mg | Copper Co-catalyst |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | 101.19 | 3.0 | 418 µL (TEA) | Base and Solvent |
| Anhydrous Tetrahydrofuran (THF) | - | - | 5 mL | Solvent |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Inert gas line (Nitrogen or Argon) with a bubbler
-
Syringes and needles for liquid transfer
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask under a positive flow of inert gas (N₂ or Ar), add this compound (278 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).
-
Scientist's Note: The use of a pre-catalyst like PdCl₂(PPh₃)₂ is common; it is reduced in situ to the active Pd(0) species.[2] Ensure all solids are added under a counterflow of inert gas to minimize exposure to air.
-
-
Solvent and Reagent Addition:
-
Add anhydrous THF (5 mL) and triethylamine (418 µL, 3.0 mmol) to the flask via syringe.
-
Stir the mixture at room temperature for 10-15 minutes until the solids are mostly dissolved, resulting in a yellowish suspension.
-
Add the terminal alkyne (e.g., phenylacetylene, 127 µL, 1.2 mmol) dropwise via syringe over 1-2 minutes.
-
Scientist's Note: The reaction is often run in a mixture of an amine base and a co-solvent like THF.[9] Degassing the solvents by sparging with an inert gas for 15-20 minutes prior to use is highly recommended to remove dissolved oxygen.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
For TLC, use a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The product spot should be less polar than the starting isoquinoline. A complete reaction is typically observed within 2-6 hours.
-
Scientist's Note: If the reaction is sluggish at room temperature, it can be gently heated to 40-50 °C. However, higher temperatures may increase the risk of side reactions.[5]
-
-
Workup and Isolation:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or diethyl ether (20 mL).
-
Filter the mixture through a short pad of Celite® to remove the catalyst residues and amine salts. Wash the pad with additional solvent (2 x 10 mL).[5][9]
-
Combine the organic filtrates and wash sequentially with saturated aqueous NH₄Cl solution (20 mL) to remove the copper catalyst, water (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel.[10]
-
A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield the final product as a solid.
-
-
Characterization:
-
The structure and purity of the final compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Sonogashira coupling experiment.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (Pd(0) oxidized) | Ensure rigorous inert atmosphere techniques. Use freshly degassed solvents. |
| Poor quality reagents | Use anhydrous solvents and high-purity reagents. Ensure the alkyne is free of impurities. | |
| Insufficiently active catalyst system for the substrate | Increase reaction temperature to 40-60 °C. Consider using a different palladium source or ligand (e.g., Pd(PPh₃)₄).[11] | |
| Alkyne Homocoupling (Glaser Product) | Presence of oxygen in the reaction mixture | Thoroughly degas all solvents and maintain a positive pressure of inert gas throughout the reaction. Copper-free conditions can also be explored.[12] |
| Difficulty in Purification | Co-elution of product with byproducts or starting material | Optimize the eluent system for column chromatography. A shallow gradient may be required. Recrystallization could be an alternative. |
| Dark Black Precipitate (Palladium Black) | Catalyst decomposition | Ensure proper stirring and temperature control. Sometimes adding a phosphine ligand can help stabilize the catalyst.[13] |
Conclusion
The Sonogashira cross-coupling reaction is a highly effective method for the synthesis of 7-alkynyl-1,3-dichloroisoquinolines. By leveraging the differential reactivity of the halogen substituents, this protocol allows for selective C-C bond formation at the C-7 position. Careful adherence to inert atmosphere techniques and proper purification methods are key to achieving high yields of the desired product. The resulting alkynylated isoquinolines serve as versatile intermediates for the development of novel compounds in pharmaceutical and materials science research.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. thalesnano.com [thalesnano.com]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Regioselective Functionalization of the Isoquinoline Core
Introduction: The Enduring Significance of the Isoquinoline Scaffold
The isoquinoline motif, a fusion of benzene and pyridine rings, is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry and materials science.[1] Its prevalence in a vast array of natural alkaloids, such as berberine and morphine, underscores its profound biological importance.[1][2] Consequently, the development of efficient and selective methods to functionalize the isoquinoline core is of paramount importance for the synthesis of novel therapeutic agents, agrochemicals, and functional materials. This guide provides an in-depth exploration of modern strategies for the regioselective functionalization of isoquinoline, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.
The Challenge of Regioselectivity in Isoquinoline Functionalization
The isoquinoline ring system presents multiple sites for potential functionalization, each with distinct electronic properties. The pyridine ring is generally electron-deficient, making it susceptible to nucleophilic and radical attack, particularly at the C1 position.[3] Conversely, the benzene ring is more electron-rich and amenable to electrophilic substitution, though direct C-H functionalization often requires directing groups to achieve high regioselectivity. This electronic dichotomy necessitates a nuanced approach to achieve site-selective modification.
Strategic Functionalization of the Isoquinoline Core
This guide is structured to address the functionalization of specific positions on the isoquinoline nucleus, providing detailed methodologies and the underlying chemical principles that govern their selectivity.
C1-Functionalization: Exploiting the Electrophilic Nature of the Iminium Moiety
The C1 position of isoquinoline is the most electrophilic carbon atom in the heterocyclic ring, a consequence of the adjacent nitrogen atom. This inherent reactivity is readily exploited in a variety of transformations, most notably in radical-mediated Minisci-type reactions.
The Minisci reaction provides a direct pathway for the C-H functionalization of electron-deficient heterocycles.[4][5] It involves the generation of a nucleophilic radical species that selectively attacks the protonated heteroaromatic ring.
A transition-metal-free approach to the Minisci acylation of isoquinolines has been developed, employing aldehydes as the acyl source.[6] This method offers a facile and practical route to 1-acylisoquinolines, which are valuable intermediates in the synthesis of more complex molecules.
Protocol 1: Transition-Metal-Free Minisci Acylation of Isoquinoline [5]
Workflow Diagram:
Caption: Workflow for the Minisci acylation of isoquinoline.
Materials:
-
Isoquinoline (1.0 equiv)
-
Aldehyde (4.0 equiv)
-
Tetrabutylammonium bromide (TBAB, 0.3 equiv)
-
Potassium persulfate (K₂S₂O₈, 2.0 equiv)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a reaction vessel, add isoquinoline, the corresponding aldehyde, TBAB, and K₂S₂O₈ in DCE.
-
Stir the reaction mixture at 100 °C for aliphatic aldehydes (2-5 hours) or 110 °C for aromatic aldehydes (12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Add a saturated aqueous solution of sodium bicarbonate to the residue and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-acylisoquinoline.
Mechanistic Insight: The reaction is initiated by the thermal decomposition of K₂S₂O₈ to generate sulfate radical anions, which then abstract a hydrogen atom from the aldehyde to form an acyl radical. This nucleophilic acyl radical adds selectively to the C1 position of the protonated isoquinoline. Subsequent oxidation and deprotonation yield the final product.
Table 1: Representative Yields for Minisci Acylation of Isoquinoline [5]
| Aldehyde | Product | Yield (%) |
| Benzaldehyde | 1-Benzoylisoquinoline | 85 |
| 4-Methoxybenzaldehyde | 1-(4-Methoxybenzoyl)isoquinoline | 82 |
| Heptanal | 1-Heptanoylisoquinoline | 75 |
| Cyclohexanecarbaldehyde | 1-(Cyclohexanecarbonyl)isoquinoline | 78 |
Visible-light-mediated three-component Minisci-type reactions have also been developed for the trifluoroalkylation of isoquinolines, showcasing the versatility of radical-based approaches.[7]
C3-Functionalization: Leveraging Transition Metal Catalysis
While C1 is the kinetically favored site for many reactions, functionalization at C3 can be achieved through carefully designed catalytic systems. Nickel catalysis has emerged as a powerful tool for the site-selective C3-H functionalization of quinolines, a strategy that can be extended to isoquinolines.[8]
The proposed mechanism involves the 1,4-addition of a nickel hydride species to the isoquinoline, forming a 1,4-dihydroisoquinoline intermediate. This intermediate then undergoes nucleophilic attack at the C3 position by an external electrophile, followed by oxidative aromatization to yield the C3-functionalized product.[8]
C4-Functionalization: Creative Strategies for a Less Reactive Position
The C4 position of isoquinoline is generally less reactive towards direct functionalization. However, innovative strategies have been developed to introduce substituents at this site.
A classic yet effective method involves the use of a pre-functionalized isoquinoline, such as 4-bromoisoquinoline. This substrate can undergo palladium-catalyzed Heck coupling with various alkenes to introduce a carbon-carbon bond at the C4 position.[9]
Protocol 2: Heck Coupling for C4-Vinylation of Isoquinoline [9]
Workflow Diagram:
Caption: Workflow for the Heck coupling of 4-bromoisoquinoline.
Materials:
-
4-Bromoisoquinoline (1.0 equiv)
-
Acrylate ester (e.g., ethyl acrylate, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.1 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Acetonitrile
Procedure:
-
In a flask equipped with a reflux condenser, dissolve 4-bromoisoquinoline, the acrylate ester, Pd(OAc)₂, and P(o-tolyl)₃ in acetonitrile.
-
Add triethylamine to the mixture.
-
Reflux the reaction mixture under a nitrogen atmosphere for 24 hours.
-
After cooling to room temperature, filter the mixture and evaporate the solvent.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate.
-
Purify the product by column chromatography on silica gel.
A novel, metal-free approach for the C4-alkylation of isoquinolines has been reported, which proceeds through a temporary dearomatization strategy.[10] This method utilizes benzoic acid as a nucleophilic reagent and vinyl ketones as electrophiles. The reaction is thought to proceed via a dearomatized intermediate, which then undergoes rearomatization to yield the C4-alkylated product.[10]
Functionalization of the Benzene Ring (C5-C8): The Realm of Directed C-H Activation
Regioselective functionalization of the carbocyclic ring of isoquinoline typically requires the use of a directing group to guide a transition metal catalyst to a specific C-H bond.[11] Positions C5 and C8 are the most common targets due to their proximity to the nitrogen atom or a directing group installed on the nitrogen or at C1.
Palladium, rhodium, and iridium catalysts have been extensively used for the C8-arylation and alkenylation of isoquinolines, often requiring an N-oxide or other directing group to achieve high selectivity.[12][13] For instance, the palladium-catalyzed C8-arylation of quinoline N-oxides has been studied in detail, providing insights that are applicable to the isoquinoline system.[13]
Photochemical methods are also emerging for the functionalization of the benzene ring. A visible-light-induced, metal- and photosensitizer-free method has been developed for the regiodivergent C5 and C8 functionalization of quinolines, which holds promise for isoquinoline derivatization as well.[14]
Conclusion and Future Outlook
The regioselective functionalization of the isoquinoline core has witnessed remarkable progress, driven by advancements in transition metal catalysis, radical chemistry, and photochemical methods. The strategies outlined in this guide provide researchers with a powerful toolkit for the synthesis of diverse isoquinoline derivatives. Future efforts will likely focus on the development of even more sustainable and atom-economical methods, including the use of earth-abundant metal catalysts and the further exploration of catalyst-free transformations. The continued innovation in this field will undoubtedly accelerate the discovery of new isoquinoline-based molecules with significant applications in medicine and beyond.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 4. A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 9. C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A-Grade Synthesis of 7-Bromo-1,3-dichloroisoquinoline
Welcome to the technical support center for the synthesis of 7-Bromo-1,3-dichloroisoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide not just a protocol, but a deep dive into the causality of the synthetic strategy, offering robust troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to not only successfully synthesize the target molecule but also to understand the underlying chemical principles to overcome common experimental hurdles.
Synthetic Strategy Overview
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most logical and efficient pathway involves the initial construction of a 7-bromoisoquinoline-1,3-dione core, followed by a robust dichlorination step. This approach allows for the introduction of the key functional groups in a controlled manner.
Below is a visual representation of the overall synthetic workflow:
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address potential issues you may encounter during the synthesis.
Part 1: Synthesis of 7-Bromo-1,3-dihydroxyisoquinoline (Precursor)
Q1: My initial condensation of 4-bromophenylacetic acid and cyanoacetamide is giving a low yield. What are the likely causes?
A1: A low yield in the initial amide formation is often due to a few critical factors:
-
Inefficient Dehydration: The formation of the amide bond requires the removal of a molecule of water. If you are simply heating the reagents together, the equilibrium may not favor the product.
-
Expert Insight: The use of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can significantly improve the yield by activating the carboxylic acid. Alternatively, converting the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride prior to reaction with cyanoacetamide is a robust method.
-
-
Sub-optimal Reaction Temperature: While heating is necessary, excessive temperatures can lead to the decomposition of cyanoacetamide.
-
Troubleshooting: If using a direct thermal condensation approach, ensure the temperature is maintained between 120-140 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged heating once the starting materials are consumed.
-
-
Purity of Starting Materials: Impurities in either 4-bromophenylacetic acid or cyanoacetamide can interfere with the reaction.
-
Best Practice: Ensure your starting materials are of high purity. If necessary, recrystallize the 4-bromophenylacetic acid from water and the cyanoacetamide from ethanol.[1]
-
Q2: During the intramolecular cyclization to form 7-Bromo-1,3-dihydroxyisoquinoline, I am observing the formation of multiple byproducts. How can I improve the selectivity?
A2: The intramolecular cyclization is a critical step where selectivity is key. The formation of byproducts often points to issues with the choice of base and reaction conditions.
-
Incorrect Base Strength: A base that is too strong can lead to undesired side reactions, while a base that is too weak will result in an incomplete reaction.
-
Expert Recommendation: A moderately strong base like sodium ethoxide in ethanol is ideal for this transformation. It is strong enough to deprotonate the active methylene group of the N-(4-bromobenzyl)-2-cyanoacetamide, initiating the cyclization, but not so strong as to cause significant decomposition.
-
-
Reaction Temperature: As with the first step, temperature control is crucial.
-
Troubleshooting: The cyclization should be carried out at reflux in ethanol. Monitor the reaction by TLC. Once the starting material is consumed, the reaction should be worked up to prevent the formation of degradation products.
-
-
Presence of Water: Water can interfere with the base and lead to hydrolysis of the nitrile group, resulting in unwanted byproducts.
-
Precaution: Ensure that your solvent (ethanol) is anhydrous and that the reaction is protected from atmospheric moisture using a drying tube or an inert atmosphere (e.g., nitrogen or argon).
-
Q3: I am struggling with the purification of 7-Bromo-1,3-dihydroxyisoquinoline. It seems to be poorly soluble.
A3: The dihydroxyisoquinoline precursor can indeed be challenging to purify due to its polar nature and potential for zwitterionic character, leading to low solubility in many common organic solvents.
-
Purification Strategy:
-
Precipitation and Washing: After the cyclization reaction, the product can often be precipitated by acidifying the reaction mixture with a mineral acid like HCl. The resulting solid can then be collected by filtration and washed with cold water and then a non-polar organic solvent like diethyl ether or hexane to remove non-polar impurities.
-
Recrystallization: If further purification is needed, recrystallization from a polar solvent like dimethylformamide (DMF) or a mixture of DMF and water can be effective.
-
Part 2: Dichlorination to this compound
Q4: My dichlorination reaction with POCl₃ is incomplete, yielding primarily the mono-chlorinated product. How can I drive the reaction to completion?
A4: Incomplete dichlorination is a common issue and is often related to the reactivity of the chlorinating agent and the reaction conditions.
-
Insufficient Chlorinating Agent Strength: Phosphorus oxychloride (POCl₃) alone may not be sufficiently reactive to replace both hydroxyl groups, especially the second one, which is on a more electron-deficient ring system after the first chlorination.
-
Expert Recommendation: The addition of phosphorus pentachloride (PCl₅) in conjunction with POCl₃ can significantly enhance the chlorinating power of the reagent system.[2] PCl₅ acts as a source of chloride ions and helps to drive the reaction to completion.
-
-
Reaction Temperature and Time: The reaction requires elevated temperatures to proceed efficiently.
-
Troubleshooting: The reaction should be heated to reflux (around 110 °C for POCl₃). The reaction time can be several hours, and it is crucial to monitor the progress by TLC or GC-MS to ensure the disappearance of the starting material and the mono-chlorinated intermediate.
-
-
Catalytic Additive: The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can sometimes accelerate the reaction.
Q5: The dichlorination reaction is producing a lot of tar-like material, leading to a low isolated yield.
A5: The formation of tar is indicative of decomposition of the starting material or product under the harsh reaction conditions.
-
Causes and Solutions:
-
Excessive Temperature or Prolonged Reaction Time: While heating is necessary, prolonged exposure to high temperatures can cause degradation. Carefully monitor the reaction and work it up as soon as it is complete.
-
Presence of Water: Any moisture in the reaction will react violently with POCl₃ and PCl₅, generating HCl and phosphoric acid, which can contribute to side reactions and tar formation. Ensure all glassware is oven-dried and the reagents are anhydrous.
-
Work-up Procedure: A careful work-up is critical. The reaction mixture should be cooled to room temperature and then slowly and cautiously poured onto crushed ice with vigorous stirring. This will quench the excess POCl₃ and PCl₅. The product can then be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Q6: What is the best method for purifying the final this compound product?
A6: The purification of halogenated isoquinolines can be challenging due to their often-crystalline nature and moderate polarity.[3]
-
Recommended Purification Workflow:
Caption: Recommended purification workflow for this compound.
-
Expert Insight:
-
Flash Column Chromatography: This is typically the most effective method for removing polar and non-polar impurities. A gradient elution with a mixture of hexane and ethyl acetate on silica gel is a good starting point.
-
Recrystallization: For obtaining highly pure, crystalline material, recrystallization is recommended after column chromatography. Solvents like ethanol, acetonitrile, or a mixture of dichloromethane and hexane can be effective.
-
Experimental Protocols
Protocol 1: Synthesis of N-(4-bromobenzyl)-2-cyanoacetamide
-
To a solution of 4-bromophenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL/mmol) is added oxalyl chloride (1.2 eq) followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1 drop).
-
The mixture is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure.
-
The resulting crude acid chloride is dissolved in anhydrous DCM and added dropwise to a cooled (0 °C) solution of cyanoacetamide (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from ethanol.
Protocol 2: Synthesis of 7-Bromo-1,3-dihydroxyisoquinoline
-
To a solution of sodium ethoxide, prepared by dissolving sodium metal (1.2 eq) in anhydrous ethanol (10 mL/mmol), is added N-(4-bromobenzyl)-2-cyanoacetamide (1.0 eq).
-
The reaction mixture is heated to reflux for 6 hours, during which time a precipitate may form.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
After completion, the mixture is cooled to room temperature and the pH is adjusted to ~2-3 with concentrated HCl.
-
The resulting precipitate is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum to afford 7-Bromo-1,3-dihydroxyisoquinoline.
Protocol 3: Synthesis of this compound
-
A mixture of 7-Bromo-1,3-dihydroxyisoquinoline (1.0 eq), phosphorus oxychloride (POCl₃, 10 eq), and phosphorus pentachloride (PCl₅, 2.0 eq) is heated to reflux (approximately 110 °C) for 8 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
After completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is then carefully and slowly poured onto crushed ice with vigorous stirring.
-
The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate and extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Quantitative Data Summary
| Step | Reactants | Key Reagents | Typical Yield | Purity |
| 1 | 4-Bromophenylacetic acid, Cyanoacetamide | Oxalyl chloride, Triethylamine | 85-95% | >95% after recrystallization |
| 2 | N-(4-bromobenzyl)-2-cyanoacetamide | Sodium ethoxide | 70-80% | >90% |
| 3 | 7-Bromo-1,3-dihydroxyisoquinoline | POCl₃, PCl₅ | 60-75% | >98% after chromatography |
References
Technical Support Center: Optimization of Catalyst Loading for Coupling Reactions of 7-Bromo-1,3-dichloroisoquinoline
Here is the technical support center with troubleshooting guides and FAQs.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of palladium catalyst loading for cross-coupling reactions involving the challenging 7-Bromo-1,3-dichloroisoquinoline substrate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental design and accelerate your research.
Introduction: The Challenge of this compound
This compound is a valuable building block in medicinal chemistry. However, its structure presents distinct challenges for palladium-catalyzed cross-coupling reactions. The presence of multiple halide sites (one bromine, two chlorines) offers the potential for selective coupling, but the nitrogen atom in the isoquinoline ring can act as a ligand, poisoning the palladium catalyst.[1] This coordination can lead to the formation of inactive catalyst species, necessitating careful optimization of reaction conditions to achieve high yields and efficiency. Minimizing catalyst loading is not only economically and environmentally beneficial but also crucial for reducing palladium contamination in the final active pharmaceutical ingredient (API), which is a significant concern in pharmaceutical manufacturing.[2][3][4]
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding catalyst loading for this specific class of substrate.
Q1: What is a typical starting catalyst loading for cross-coupling reactions with a substrate like this compound?
A1: For many palladium-catalyzed cross-coupling reactions, a general starting point for catalyst loading is between 0.5–2.5 mol%.[5] However, due to the potential for catalyst poisoning by the isoquinoline nitrogen, a slightly higher initial loading (e.g., 2-5 mol%) might be a pragmatic starting point for initial screening experiments. With highly active and optimized catalyst systems, particularly those using modern pre-catalysts and specialized ligands, loadings can often be significantly reduced to well below 1 mol%.[5][6]
Q2: How does the choice of coupling reaction (e.g., Suzuki, Buchwald-Hartwig) influence the optimal catalyst loading?
A2: The optimal loading is highly dependent on the specific reaction.
-
Suzuki-Miyaura Coupling: This reaction is often robust, but the choice of base and solvent is critical to prevent side reactions like protodeboronation.[7] Efficient systems can often operate at lower catalyst loadings (0.5-2 mol%).
-
Buchwald-Hartwig Amination: This reaction can be sensitive, and the nature of the amine coupling partner plays a significant role. The development of sterically hindered, electron-rich phosphine ligands has been crucial for achieving high efficiency, which in turn allows for lower catalyst loadings.[6][8]
-
Heck Coupling: The Mizoroki-Heck reaction's success is heavily dependent on the alkene coupling partner and the base used.[9][10] Catalyst systems often require careful tuning to prevent side reactions and deactivation.[10]
Q3: Why is ligand choice so critical for minimizing catalyst loading with this substrate?
A3: The ligand is arguably the most critical component for success. The isoquinoline nitrogen can coordinate to the palladium center, creating an inactive or less active catalyst.[1] A suitable ligand must:
-
Sterically Shield the Palladium Center: Bulky ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos), physically block the isoquinoline nitrogen from accessing and poisoning the metal.[1][6]
-
Promote the Catalytic Cycle: Electron-rich ligands enhance the rate of oxidative addition (the first step of the cycle with the aryl bromide) and facilitate the final reductive elimination step, leading to a higher turnover number (TON) and turnover frequency (TOF).[11] This increased efficiency means less catalyst is required to achieve the desired conversion in a given time.
Q4: When should I use a pre-catalyst versus generating the active catalyst in situ?
A4: Pre-catalysts are well-defined, stable palladium(II) complexes that provide more reliable and reproducible generation of the active Pd(0) species.[5][6] They are particularly advantageous for complex substrates like this compound, where consistent results are critical, and often permit the use of lower catalyst loadings.[5][12] Generating the catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a separate ligand offers more flexibility for screening different palladium-to-ligand ratios but can lead to less controlled formation of the active species.[13]
Q5: How do reaction parameters (base, solvent, temperature) interact with catalyst loading?
A5: These parameters are interconnected and directly impact catalyst stability and activity.
-
Base: The base's role is crucial, particularly in the transmetalation step of the Suzuki coupling and the deprotonation step in the Buchwald-Hartwig amination.[7][8] An inappropriate base can lead to catalyst degradation or promote side reactions, necessitating higher catalyst loads.[14] Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred to minimize side reactions.[7]
-
Solvent: The solvent must solubilize all components and, critically, stabilize the active catalytic species to prevent agglomeration into inactive palladium black.[7] Common choices include ethereal solvents like 1,4-dioxane or THF, and aromatic solvents like toluene.[7][15] The solvent choice can significantly influence catalyst efficiency.[16][17]
-
Temperature: Higher temperatures can increase reaction rates but may also accelerate catalyst decomposition.[12] An optimal temperature balances reaction speed with catalyst lifetime. If a reaction is sluggish at a low catalyst loading, a modest increase in temperature may be effective, but this must be monitored carefully for signs of catalyst death (e.g., color change to black).
Troubleshooting Guide: From Low Yield to Optimized Reaction
This guide addresses specific issues you might encounter during your experiments.
Problem 1: Low or No Product Yield
This is the most common issue. A systematic approach is essential for diagnosis.
Caption: A systematic workflow for troubleshooting low-yield reactions.
-
Why it happens: The active Pd(0) species is sensitive to oxygen and can be oxidized to an inactive state.[7] Phosphine ligands are also susceptible to oxidation.[7] Over time, the catalyst can also aggregate to form palladium black, which has very low catalytic activity.[18]
-
Self-Validating Solution:
-
Use Fresh Reagents: Always use a fresh, reputable source of palladium catalyst and ligand. Store them correctly under an inert atmosphere.[7]
-
Ensure Inert Atmosphere: The exclusion of oxygen is critical.[7] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen. A common procedure is to evacuate and backfill the reaction flask three times.[7]
-
Use Degassed Solvents: Use anhydrous and thoroughly degassed solvents. Bubbling argon through the solvent for 15-30 minutes before use is a standard and effective practice.[7]
-
Consider a Pre-catalyst: If you suspect inefficient activation of a Pd(II) source, switch to a more reliable Pd(II) pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst) or a Pd(0) source like Pd₂(dba)₃.[12][19]
-
-
Why it happens: The lone pair of electrons on the isoquinoline nitrogen can coordinate strongly to the palladium center, inhibiting substrate binding and shutting down the catalytic cycle.[1]
-
Self-Validating Solution:
-
Screen Bulky Ligands: This is the most effective strategy. The steric bulk of the ligand creates a "pocket" around the palladium atom that prevents the large isoquinoline substrate from coordinating through its nitrogen.
-
Recommended Ligands: For this substrate, start with sterically demanding, electron-rich dialkylbiarylphosphine ligands.[6] Excellent choices include XPhos, SPhos, and RuPhos.[1]
-
Adjust Pd:Ligand Ratio: A slight excess of ligand (e.g., a Pd:Ligand ratio of 1:1.1 to 1:1.5) can help prevent catalyst agglomeration and maintain a stable, active catalytic species.[5] However, a large excess can sometimes inhibit the reaction, so this should be optimized.[5]
-
Problem 2: Reaction Stalls or is Sluggish at Low Catalyst Loading
You observe initial product formation, but the reaction does not go to completion.
-
Why it happens: At very low concentrations (e.g., < 0.5 mol%), the catalyst may have a shorter half-life in the reaction medium. A small amount of degradation or deactivation has a much larger proportional impact on the overall reaction rate.
-
Self-Validating Solution:
-
Incremental Increase in Loading: Double the catalyst loading (e.g., from 0.5 mol% to 1.0 mol%) and re-run the reaction. If the reaction goes to completion, it confirms the issue was related to catalyst concentration/stability.
-
Switch to a More Robust Ligand/Pre-catalyst: A more stable catalytic complex may be required to withstand the reaction conditions over a longer period. Experiment with different classes of bulky phosphine ligands or advanced pre-catalysts.[6]
-
Temperature Optimization: Gently increase the reaction temperature by 10-20 °C. This can increase the turnover frequency of the catalyst, but watch carefully for signs of decomposition (a sudden darkening of the solution).[12]
-
Problem 3: Formation of Significant Byproducts
You are forming the product, but also significant amounts of impurities like homocoupled starting materials or protodeboronated arenes (in Suzuki reactions).
-
Why it happens: Sometimes, an overly active catalyst or high loading can accelerate side reactions. For instance, in Suzuki couplings, if transmetalation is slow relative to other processes, the homocoupling of boronic acids can become a major pathway.[5]
-
Self-Validating Solution:
-
Reduce Catalyst Loading: Systematically decrease the catalyst loading in increments (e.g., from 2 mol% to 1 mol%, then 0.5 mol%). This can often suppress side reactions by balancing the rates of the productive catalytic cycle.
-
Lower the Temperature: Reducing the temperature can slow down all reaction pathways, but it may disproportionately affect the undesired side reactions, leading to a cleaner product profile.
-
Optimize Base and Reagent Stoichiometry: For Suzuki reactions, using milder bases (K₃PO₄, KF) can minimize protodeboronation.[7] Ensuring the aryl halide is the limiting reagent can sometimes reduce boronic acid homocoupling.[14]
-
References
- 1. benchchem.com [benchchem.com]
- 2. ‘Green’ Catalysis Technique Aims to Boost Pharmaceutical Manufacturing Efficiency | NC State News [news.ncsu.edu]
- 3. Catalyzing Commercialization: Novel Palladium-Graphene Catalysts Improve Pharmaceutical Processing [iucrc.nsf.gov]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. jk-sci.com [jk-sci.com]
- 16. researchgate.net [researchgate.net]
- 17. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Preventing decomposition of 7-Bromo-1,3-dichloroisoquinoline during reactions
Welcome to the technical support center for 7-Bromo-1,3-dichloroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you prevent its decomposition and ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of decomposition for this compound during reactions?
A1: this compound is susceptible to several decomposition pathways, primarily driven by the reaction conditions. The most common are:
-
Hydrolysis: The chloro-substituents at the 1 and 3 positions are activated towards nucleophilic attack. In the presence of water or hydroxide ions (from bases like NaOH, KOH, or even aqueous carbonate solutions), these can be hydrolyzed to the corresponding isoquinolones.[1]
-
Dehalogenation: Reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom, is a frequent side reaction in palladium-catalyzed cross-coupling reactions.[2][3] This can occur at either the bromine or chlorine positions.
-
Nucleophilic Aromatic Substitution (SNAr): Strong nucleophiles, including some basic reagents or amines, can displace the chloro- or bromo-substituents.[4][5] The electron-deficient nature of the isoquinoline ring, further activated by the halogens, makes it prone to such reactions.
Q2: How does the choice of base impact the stability of this compound?
A2: The base is a critical parameter. Strong, nucleophilic bases like alkoxides (e.g., sodium tert-butoxide) or hydroxides can promote both hydrolysis and SNAr side reactions.[2] Weaker, non-nucleophilic inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally preferred to minimize these decomposition pathways, especially in cross-coupling reactions.[2][6]
Q3: Is this compound sensitive to heat?
A3: While the compound itself has a high boiling point, prolonged exposure to high temperatures (typically >100-120 °C) in the presence of other reagents can accelerate decomposition.[7] Thermal degradation can lead to complex side products. It is always advisable to use the lowest effective temperature for your reaction.
Q4: How can I monitor the decomposition of this compound during my reaction?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the consumption of the starting material and the appearance of new, often more polar, byproducts resulting from hydrolysis. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are ideal.[8][9] Mass spectrometry can be particularly useful for identifying dehalogenated or hydrolyzed species by their characteristic mass-to-charge ratios.[10][11]
Troubleshooting Guide: Preventing Decomposition in Palladium-Catalyzed Cross-Coupling Reactions
This section addresses common issues encountered during reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations with this compound.
| Observed Issue | Probable Cause(s) | Troubleshooting Solutions & Rationale |
| Significant amount of dehalogenated byproduct (loss of Br or Cl) | 1. Hydrogen Source: Alcohols (e.g., methanol, ethanol) or even water can act as hydride sources in the presence of a palladium catalyst and base.[12] 2. Slow Transmetalation: If the desired coupling is slow, the palladium intermediate has a longer lifetime to engage in side reactions like dehalogenation.[2] 3. Inappropriate Ligand: Some ligands may favor reductive elimination pathways leading to dehalogenation. | 1. Solvent Selection: Use anhydrous, aprotic solvents like 1,4-dioxane, toluene, or THF. If a co-solvent is necessary, minimize the amount of protic solvent.[2] 2. Optimize Reaction Kinetics: a. Increase Temperature Carefully: A modest increase in temperature (e.g., from 80 °C to 100 °C) can sometimes accelerate the desired coupling more than the side reaction. b. Use a More Active Catalyst System: Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand to promote faster oxidative addition and reductive elimination of the desired product.[2][6] 3. Base Optimization: Use a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[2] |
| Formation of isoquinolone byproduct (hydrolysis) | 1. Presence of Water: The reaction was not performed under strictly anhydrous conditions. 2. Use of Hydroxide-Containing Bases: Bases like NaOH or KOH directly introduce the nucleophile for hydrolysis. Even aqueous solutions of carbonate bases can generate hydroxide ions. | 1. Ensure Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and handle reagents under an inert atmosphere (e.g., argon or nitrogen). 2. Choice of Base: Employ non-hydroxide bases such as K₃PO₄, Cs₂CO₃, or anhydrous K₂CO₃. If an aqueous base is required by the protocol, use the minimum necessary amount and consider lower reaction temperatures.[2] |
| Low or no conversion of starting material | 1. Catalyst Inactivation: The nitrogen atom of the isoquinoline ring can coordinate to the palladium center, inhibiting its catalytic activity.[2] 2. Poor Solubility: The starting material or reagents may not be fully dissolved at the reaction temperature. 3. Inactive Catalyst: The palladium precatalyst may not have been properly activated to the Pd(0) state. | 1. Ligand Selection: Use bulky ligands (e.g., Buchwald ligands) that can disfavor the binding of the isoquinoline nitrogen to the palladium center.[13] 2. Solvent System: Choose a solvent system that ensures complete dissolution of all components at the reaction temperature. A co-solvent might be necessary. 3. Catalyst Activation: Use a pre-catalyst that readily forms the active Pd(0) species, or include a reducing agent in the reaction mixture if necessary.[6] |
| Reaction yields a complex mixture of products | Multiple Reaction Pathways: A combination of dehalogenation, hydrolysis, and potentially nucleophilic substitution is occurring simultaneously. | Systematically Optimize Conditions: a. Lower the Temperature: Start with a lower reaction temperature (e.g., 60-80 °C) to see if side reactions can be minimized. b. Screen Bases: Test a range of non-nucleophilic bases (K₃PO₄, Cs₂CO₃, K₂CO₃). c. Screen Solvents and Catalysts: Systematically vary the solvent and palladium/ligand combination. |
Visualizing Decomposition Pathways
The following diagram illustrates the primary decomposition routes for this compound under typical cross-coupling conditions.
Caption: Major reaction pathways for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Decomposition
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, designed to minimize decomposition.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium phosphate (K₃PO₄) (3 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₃PO₄ (3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe to achieve a concentration of approximately 0.1 M with respect to the isoquinoline.
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the consumption of the starting material and the formation of the product, while checking for the appearance of more polar baseline spots (hydrolysis) or other byproducts.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Workflow for Troubleshooting a Failed Reaction
Caption: A logical workflow for troubleshooting problematic reactions.
By understanding the inherent reactivity and potential decomposition pathways of this compound, and by carefully selecting reaction conditions, researchers can successfully employ this valuable building block in the synthesis of complex molecules.
References
- 1. HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 4. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 924271-40-9 [chemicalbook.com]
- 8. env.go.jp [env.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. reddit.com [reddit.com]
Technical Support Center: Alternative Solvents for Reactions Involving 7-Bromo-1,3-dichloroisoquinoline
Welcome to the technical support center for chemists and researchers working with 7-Bromo-1,3-dichloroisoquinoline. This guide is designed to provide in-depth, practical advice on solvent selection, moving beyond conventional choices to explore safer, more sustainable, and often more effective alternatives. As regulations tighten on traditional solvents like 1,4-dioxane, DMF, and NMP, understanding the landscape of greener alternatives is crucial for modern chemical synthesis.[1][2]
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you might encounter during your research. We will delve into the "why" behind solvent choices, grounding our recommendations in mechanistic understanding and empirical data.
Frequently Asked Questions (FAQs) on Solvent Selection
Q1: What are the primary challenges with using traditional solvents like 1,4-dioxane or DMF for cross-coupling reactions with this compound?
Answer: While effective, traditional dipolar aprotic and ethereal solvents present significant environmental, health, and safety (EHS) concerns.[1] 1,4-dioxane is a suspected carcinogen, and solvents like DMF (dimethylformamide) and NMP (N-methyl-2-pyrrolidinone) are facing increasing regulatory restrictions due to reproductive toxicity.[1][3][4] From a practical standpoint, their high boiling points can make removal difficult, and their miscibility with water can complicate aqueous workups. For instance, dioxane is known to form explosive peroxides, adding a significant safety risk.[4][5][6]
Q2: I'm running a Suzuki-Miyaura coupling. What are some recommended greener alternatives to dioxane or toluene/water systems?
Answer: Excellent question. Moving away from traditional solvents is a key goal in modern process chemistry. For Suzuki-Miyaura couplings, several greener alternatives have proven highly effective.[7][8][9]
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable sources like corncobs, 2-MeTHF is an excellent substitute for THF and dioxane.[10][11] It has a higher boiling point than THF (80°C), allowing for a broader reaction temperature range, and exhibits lower water solubility, which simplifies workups and solvent recovery.[12] Its resistance to peroxide formation is also a significant safety advantage.[13] It has been successfully used in various cross-coupling reactions, including those involving amides and esters.[14]
-
Cyclopentyl Methyl Ether (CPME): CPME is another outstanding green ethereal solvent with a high boiling point (106°C), low peroxide formation tendency, and remarkable stability under both acidic and basic conditions.[5][6][15][16][17] Its hydrophobic nature facilitates easy separation from water, making it ideal for reactions requiring biphasic conditions or for simplifying aqueous extractions.[16][18] CPME has been shown to be a superior solvent for a wide array of organometallic reactions, including Suzuki and Buchwald-Hartwig couplings.[11][15][19]
-
γ-Valerolactone (GVL): GVL is a bio-based solvent derived from cellulosic biomass.[20][21] It is biodegradable, non-toxic, and has a high boiling point (207°C).[20] Its polar nature makes it a potential replacement for DMF and NMP.[1][22] GVL has been successfully employed in various catalytic reactions, including C-H bond activation and as a medium for synthesizing biomass-derived chemicals.[20][23][24][25]
Below is a table comparing the key properties of these solvents.
| Solvent | Boiling Point (°C) | Source | Key Advantages |
| 1,4-Dioxane | 101 | Petrochemical | Good solubilizing power for organometallics |
| 2-MeTHF | 80 | Renewable | Greener, less water-soluble, safer (low peroxide formation)[12] |
| CPME | 106 | Petrochemical | High boiling point, stable, hydrophobic, low peroxide formation[5][6][15] |
| GVL | 207 | Renewable | Bio-based, biodegradable, high boiling point, low toxicity[20] |
Q3: My Buchwald-Hartwig amination is sluggish. Can a different solvent improve the reaction rate?
Answer: Absolutely. Solvent choice is critical in Buchwald-Hartwig aminations. While toluene and dioxane are common, they are not always optimal and have associated EHS issues.[26][27] Greener ethers like 2-MeTHF and CPME are excellent starting points for optimization.[11][28] Their coordination to the metal center can influence the stability and reactivity of the catalytic species.
For particularly challenging couplings, consider more unconventional solvent systems:
-
Deep Eutectic Solvents (DESs): DESs are mixtures of two or more components (a hydrogen bond acceptor and a hydrogen bond donor) that form a eutectic with a melting point lower than the individual components.[29] They are non-volatile, often biodegradable, and can be tailored for specific reactions.[30] For example, a DES formed from choline chloride and urea can act as both the solvent and a ligand, stabilizing the palladium catalyst. Some DESs can even act as catalysts themselves.[31][32]
-
Ionic Liquids (ILs): ILs are salts with melting points below 100°C. They offer high thermal stability and can stabilize catalytic nanoparticles, preventing agglomeration.[33][34] Imidazolium-based ILs, for instance, can serve as precursors to N-heterocyclic carbene (NHC) ligands, which are highly effective in palladium-catalyzed reactions.[33][35][36]
Q4: I am concerned about the solubility of my starting material, this compound, in these greener solvents. How can I assess this?
Answer: This is a crucial first step. Before running a reaction, it's essential to perform small-scale solubility tests. A simple workflow is as follows:
-
Small-Scale Test: Add a few milligrams of your isoquinoline derivative to 0.5 mL of the target solvent in a vial.
-
Observation: Observe solubility at room temperature.
-
Heating: Gently warm the mixture to the intended reaction temperature and observe any changes.
-
Comparison: Compare the solubility across a panel of potential solvents (e.g., 2-MeTHF, CPME, GVL, toluene).
This empirical approach is the most reliable way to determine suitable candidates for your specific substrate. The similar Hansen Solubility Parameters (HSP) of CPME to solvents like THF and dioxane suggest it will likely have comparable solubilizing capabilities.[18]
Troubleshooting Guide
Scenario 1: Low Yield in Suzuki Coupling
-
Problem: You've switched from dioxane to 2-MeTHF for a Suzuki coupling and are seeing a significant drop in yield.
-
Analysis & Solution Workflow:
Caption: Troubleshooting workflow for low Suzuki coupling yields.
Explanation: The polarity and coordinating ability of the solvent can affect the entire catalytic cycle.[37] While 2-MeTHF is an excellent solvent, the optimal conditions (base, ligand, temperature) may differ from those established in dioxane.[38] Often, slight modifications to the protocol are all that is needed to restore high yields.
Scenario 2: Reaction in Water using Micellar Catalysis
-
Concept: For the ultimate green approach, consider running the reaction in water. This is made possible by using a surfactant to form micelles, which act as "nanoreactors" for the organic components.[39]
-
Recommended Surfactant: Polyoxyethanyl α-tocopheryl sebacate (PTS) is a commercially available, biodegradable surfactant that has shown excellent results for Suzuki and Heck reactions in water at or near room temperature.[40][41][42]
-
Troubleshooting:
-
Poor Yield: The issue may be the mass transport of reactants into the micellar core. Increasing the concentration of the surfactant or adding salts like NaCl can sometimes enhance reaction rates by altering the micelle structure.[39][43]
-
Catalyst Inactivity: Ensure you are using a catalyst known to be effective in aqueous systems. Catalysts like (P(tBu)3)2Pd have shown good performance.[39]
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling in CPME
This protocol provides a starting point for optimizing a Suzuki-Miyaura reaction using CPME as a sustainable solvent alternative.
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add degassed CPME and degassed water (typically a 4:1 to 10:1 ratio).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with CPME and wash with water and brine.[15]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Caption: Experimental workflow for Suzuki-Miyaura coupling in CPME.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Replacement strategies for non-green dipolar aprotic solvents | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chempoint.com [chempoint.com]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 21. γ-Valerolactone - Wikipedia [en.wikipedia.org]
- 22. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 23. consolidated-chemical.com [consolidated-chemical.com]
- 24. Green Solvent γ-Valerolactone (GVL) Facilitates Photocatalytic C-H Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 27. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 28. par.nsf.gov [par.nsf.gov]
- 29. mdpi.com [mdpi.com]
- 30. Deep Eutectic Solvents as à-la-Carte Medium for Transition-Metal-Catalyzed Organic Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. researchgate.net [researchgate.net]
- 33. benthamdirect.com [benthamdirect.com]
- 34. Carbon-Carbon Cross Coupling Reactions in Ionic Liquids Catalysed by Palladium Metal Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 35. scielo.br [scielo.br]
- 36. pubs.acs.org [pubs.acs.org]
- 37. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 38. benchchem.com [benchchem.com]
- 39. Manipulating Micellar Environments for Enhancing Transition Metal-Catalyzed Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Micellar catalysis of Suzuki-Miyaura cross-couplings with heteroaromatics in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. Micellar Catalysis of Suzuki-Miyaura Cross-Couplings with Heteroaromatics in Water [organic-chemistry.org]
- 42. researchgate.net [researchgate.net]
- 43. researchgate.net [researchgate.net]
Technisches Support-Center: Aufarbeitung und Reinigung von Reaktionen mit 7-Brom-1,3-dichlorisochinolin
Answering in German. Absolut! Hier ist ein technisches Support-Center, das speziell auf die Aufarbeitungsverfahren für Reaktionen mit 7-Brom-1,3-dichlorisochinolin zugeschnitten ist.
An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Von: Senior Application Scientist, Gemini Division
Willkommen in unserem technischen Support-Center. Dieser Leitfaden bietet detaillierte, auf Erfahrung basierende Einblicke in die effektive Aufarbeitung von Reaktionsgemischen, die den wichtigen heterocyclischen Baustein 7-Brom-1,3-dichlorisochinolin enthalten. Angesichts seiner einzigartigen Reaktivität – insbesondere der unterschiedlichen Reaktivität der beiden Chloratome und der basischen Natur des Stickstoffatoms – erfordert die Isolierung und Reinigung von Produkten, die von diesem Molekül abgeleitet sind, sorgfältige Überlegungen.
Dieser Leitfaden ist als dynamisches Q&A- und Fehlerbehebungstool konzipiert, das Ihnen helfen soll, häufige Herausforderungen zu meistern, den Produktertrag zu maximieren und die Reinheit zu gewährleisten.
Abschnitt 1: Sicherheit geht vor – Handhabung und persönliche Schutzausrüstung (PSA)
Bevor Sie mit einem Aufarbeitungsverfahren beginnen, ist es unerlässlich, die Sicherheitsaspekte im Umgang mit 7-Brom-1,3-dichlorisochinolin und den damit verbundenen Reagenzien zu verstehen.
Frage: Welche grundlegenden Sicherheitsvorkehrungen sind für den Umgang mit 7-Brom-1,3-dichlorisochinolin erforderlich?
Antwort: 7-Brom-1,3-dichlorisochinolin wird als Haut-, Augen- und Atemwegsreizstoff eingestuft (H315, H319, H335).[1][2] Daher ist die Einhaltung strenger Sicherheitsprotokolle nicht verhandelbar.
-
Technische Kontrollen: Führen Sie alle Manipulationen in einem gut funktionierenden chemischen Abzug durch, um das Einatmen von Stäuben oder Dämpfen zu vermeiden.[3][4]
-
Persönliche Schutzausrüstung (PSA):
-
Augenschutz: Tragen Sie eine dicht schließende Schutzbrille mit Seitenschutz.[5]
-
Handschutz: Tragen Sie chemikalienbeständige Handschuhe (z. B. Nitril). Überprüfen Sie die Handschuhe vor Gebrauch auf Durchlässigkeit und Durchbruchzeit.[6]
-
Schutzkleidung: Tragen Sie einen Laborkittel, lange Hosen und geschlossene Schuhe.[3]
-
-
Umgang: Vermeiden Sie die Bildung von Staub.[5] Vermeiden Sie den Kontakt mit Haut, Augen und Kleidung.[4]
-
Lagerung: Lagern Sie den Behälter dicht verschlossen an einem kühlen, trockenen und gut belüfteten Ort unter einer inerten Atmosphäre (Stickstoff oder Argon) bei 2-8 °C.[2][7]
Abschnitt 2: Der allgemeine Aufarbeitungsworkflow
Die erfolgreiche Isolierung Ihres Zielprodukts beginnt mit einem systematischen und logischen Aufarbeitungsansatz. Die Reaktivität der C1- und C3-Chlor-Substituenten sowie die Basizität des Isochinolin-Stickstoffs sind entscheidende Faktoren, die jeden Schritt beeinflussen.[8]
Schritt-für-Schritt-Protokoll für eine generische Aufarbeitung
-
Quenchen der Reaktion: Kühlen Sie das Reaktionsgemisch (typischerweise auf 0 °C in einem Eisbad), um die exotherme Natur des Quenchens zu kontrollieren.[9] Fügen Sie langsam und vorsichtig das entsprechende Quenchmittel hinzu (siehe Abschnitt Fehlerbehebung unten). Achten Sie auf Gasentwicklung oder Temperaturanstiege.[9]
-
Phasentrennung/Extraktion:
-
Überführen Sie das gequenchte Gemisch in einen Scheidetrichter. Fügen Sie ein geeignetes organisches Lösungsmittel für die Extraktion hinzu (z. B. Dichlormethan (DCM), Ethylacetat).[10][11]
-
Fügen Sie Wasser oder eine wässrige Lösung (z. B. gesättigtes Natriumbicarbonat zur Neutralisierung von Säure, Wasser zum Verdünnen) hinzu.
-
Schütteln Sie den Trichter vorsichtig, um eine Emulsionsbildung zu vermeiden, und entlüften Sie ihn häufig. Lassen Sie die Schichten sich trennen.
-
-
Waschen der organischen Phase:
-
Trennen Sie die organische Schicht ab.
-
Waschen Sie die organische Schicht nacheinander mit:
-
Wasser (um wasserlösliche Verunreinigungen zu entfernen).
-
Gesättigter wässriger Natriumchloridlösung (Sole) (um die Menge an gelöstem Wasser in der organischen Schicht zu reduzieren).
-
-
-
Trocknen und Konzentrieren:
-
Trocknen Sie die abgetrennte organische Schicht über einem wasserfreien Trockenmittel (z. B. Na₂SO₄ oder MgSO₄).
-
Filtrieren Sie das Trockenmittel ab.
-
Entfernen Sie das Lösungsmittel unter reduziertem Druck mit einem Rotationsverdampfer, um das Rohprodukt zu erhalten.
-
Workflow-Diagramm für die Aufarbeitung
Bildunterschrift: Allgemeiner Workflow für die Aufarbeitung von Reaktionen.
Abschnitt 3: Fehlerbehebungsleitfaden & FAQs
Dieser Abschnitt befasst sich mit spezifischen Problemen, die während der Aufarbeitung auftreten können.
Frage: Meine Quenchreaktion ist stark exotherm und schwer zu kontrollieren. Was soll ich tun?
Antwort: Eine unkontrollierte exotherme Reaktion ist ein ernstes Sicherheitsproblem. Dies geschieht häufig beim Neutralisieren von hochreaktiven Reagenzien wie Organolithiumverbindungen, Grignard-Reagenzien oder Hydriden.
Lösung:
-
Kühlung ist entscheidend: Stellen Sie immer sicher, dass Ihr Reaktionskolben während des gesamten Quenchvorgangs in einem Eis-Wasser-Bad (0 °C) oder einem Trockeneis-Aceton-Bad (-78 °C) eingetaucht ist.[9]
-
Verdünnen Sie das Reagenz: Wenn möglich, verdünnen Sie das reaktive Gemisch vor dem Quenchen mit einem inerten, trockenen Lösungsmittel.
-
Verwenden Sie einen schrittweisen Ansatz: Anstatt direkt mit Wasser zu quenchen, verwenden Sie eine schrittweise Methode, bei der Sie langsam nacheinander Reagenzien mit abnehmender Reaktivität hinzufügen.[12] Eine bewährte Methode für Organometalle ist:
-
Schritt 1: Langsame, tropfenweise Zugabe von Isopropanol.
-
Schritt 2: Langsame, tropfenweise Zugabe von Methanol.
-
Schritt 3: Langsame, tropfenweise Zugabe von Wasser.
-
Schritt 4: Langsame Zugabe einer gesättigten wässrigen Lösung von Ammoniumchlorid (NH₄Cl).
-
Frage: Während der wässrigen Extraktion hat sich eine stabile Emulsion gebildet, die sich nicht auflöst. Wie kann ich sie brechen?
Antwort: Emulsionen sind bei Reaktionen mit N-Heterocyclen häufig. Sie können durch teilweise Löslichkeit des protonierten Produkts oder von Nebenprodukten in beiden Phasen entstehen.
Fehlerbehebungs-Workflow für Emulsionen:
Bildunterschrift: Entscheidungsbaum zur Fehlerbehebung bei Emulsionsbildung.
Frage: Mein Produkt scheint eine hohe Löslichkeit in der wässrigen Schicht zu haben. Wie kann ich die Ausbeute bei der Extraktion verbessern?
Antwort: Dies geschieht typischerweise, wenn Ihr Produkt oder ein Salz davon polar ist oder wenn der basische Isochinolin-Stickstoff unter sauren Bedingungen protoniert wird und ein wasserlösliches Ammoniumsalz bildet.
Lösungen:
-
pH-Anpassung: Stellen Sie vor der Extraktion sicher, dass die wässrige Schicht basisch ist (pH > 8). Fügen Sie eine Base wie Natriumbicarbonat (NaHCO₃) oder Natriumcarbonat (Na₂CO₃) hinzu, um den Isochinolin-Stickstoff zu deprotonieren und ihn weniger wasserlöslich zu machen.[11]
-
"Aussalzen": Fügen Sie der wässrigen Schicht eine große Menge an festem Natriumchlorid (NaCl) hinzu, um sie zu sättigen. Dies verringert die Löslichkeit organischer Verbindungen in der wässrigen Phase und treibt Ihr Produkt in die organische Schicht.
-
Lösungsmittelwechsel: Wechseln Sie zu einem polareren Extraktionslösungsmittel wie Ethylacetat. Führen Sie mehrere (3-5) Extraktionen mit kleineren Lösungsmittelvolumina durch, anstatt einer einzigen großen Extraktion.
-
Kontinuierliche Extraktion: Bei sehr polaren Produkten kann eine kontinuierliche Flüssig-Flüssig-Extraktion erforderlich sein.
Frage: Mein Rohprodukt ist dunkel gefärbt (gelb, braun oder schwarz), obwohl ich ein farbloses Produkt erwarte. Was ist die Ursache?
Antwort: Farbige Verunreinigungen sind bei aromatischen Heterozyklen häufig und können durch Oxidation oder hochkonjugierte Nebenprodukte entstehen.[13]
Mögliche Ursachen und Lösungen:
-
Oxidation: Das Produkt oder Verunreinigungen können an der Luft oxidiert sein.
-
Lösung: Führen Sie die Aufarbeitung und Reinigung nach Möglichkeit unter einer inerten Atmosphäre (N₂ oder Ar) durch. Die Verwendung von entgasten Lösungsmitteln für die Chromatographie kann ebenfalls helfen.[13]
-
-
Restliches Jod/Brom: Wenn Jod oder Brom in der Reaktion verwendet wurde, können Spuren davon zurückbleiben.
-
Lösung: Waschen Sie die organische Schicht während der Extraktion mit einer 10%igen wässrigen Natriumthiosulfat (Na₂S₂O₃)-Lösung, bis die Farbe verschwindet.[10]
-
-
Polymere Nebenprodukte: Unter bestimmten Bedingungen können Heterozyklen polymerisieren und dunkle, teerartige Substanzen bilden.
-
Lösung: Filtrieren Sie das Rohprodukt, gelöst in einem minimalen Volumen eines geeigneten Lösungsmittels, durch einen kurzen Stopfen Kieselgel oder Aktivkohle, um die stark gefärbten, polaren Verunreinigungen zu entfernen, bevor Sie mit der vollständigen Chromatographie fortfahren.
-
Abschnitt 4: Reinigungsstrategien
Die Reinigung des Rohprodukts ist entscheidend, um das Ausgangsmaterial und die Nebenprodukte zu entfernen. 7-Brom-1,3-dichlorisochinolin selbst ist ein relativ unpolares Molekül, aber seine Derivate können ein breites Spektrum an Polaritäten aufweisen.
Säulenchromatographie
Die Flash-Säulenchromatographie ist die am häufigsten verwendete Methode zur Reinigung. Aufgrund des basischen Stickstoffatoms in der Isochinolin-Einheit können jedoch Probleme wie Tailing (Schwanzbildung) auf dem sauren Kieselgel auftreten.[13]
Frage: Wie kann ich das Tailing meines Produkts auf der Kieselgelsäule minimieren?
Antwort: Tailing wird durch die saure Natur der Silanolgruppen auf der Kieselgeloberfläche verursacht, die stark mit dem basischen Stickstoffatom Ihres Produkts interagieren.
Lösungen:
-
Fügen Sie einen basischen Modifikator hinzu: Fügen Sie dem Eluentensystem eine kleine Menge (0,1-1%) Triethylamin (Et₃N) oder Pyridin hinzu. Dies neutralisiert die sauren Stellen auf dem Kieselgel und ermöglicht eine scharfe Elution Ihres Produkts.[13]
-
Verwenden Sie eine andere stationäre Phase:
-
Neutrales oder basisches Aluminiumoxid: Eine ausgezeichnete Alternative zu Kieselgel für basische Verbindungen.[13]
-
Deaktiviertes Kieselgel: Behandeln Sie das Kieselgel vor dem Packen der Säule mit einer Base wie Triethylamin.
-
-
Umkehrphasen-Chromatographie: Bei sehr polaren Produkten kann die Umkehrphasen-Chromatographie (C18-Kieselgel) mit Eluenten wie Acetonitril/Wasser oder Methanol/Wasser eine bessere Trennung ermöglichen.[14]
Tabelle der gängigen Lösungsmittelsysteme
| Lösungsmittelsystem (Eluent) | Polarität | Typische Anwendungen & Hinweise |
| Hexan / Ethylacetat | Gering bis mittel | Guter Ausgangspunkt für viele unpolare bis mittelpolare Verbindungen. |
| Dichlormethan (DCM) / Methanol | Mittel bis hoch | Sehr effektiv für polarere Verbindungen. Methanol erhöht die Polarität schnell.[13] |
| Dichlormethan (DCM) / Diethylether | Gering bis mittel | Nützlich zur Trennung von Verbindungen mit ähnlicher Polarität.[15] |
| Toluol / Aceton | Gering bis mittel | Alternative zu Hexan/EtOAc, kann unterschiedliche Selektivitäten bieten. |
Rekristallisation
Die Rekristallisation ist eine leistungsstarke Technik zur Gewinnung von hochreinem kristallinem Material, wenn sie anwendbar ist.
Frage: Wie wähle ich ein geeignetes Lösungsmittelsystem für die Rekristallisation aus?
Antwort: Das ideale Lösungsmittel löst Ihre Verbindung bei hoher Temperatur gut und bei Raumtemperatur oder kälteren Temperaturen schlecht.
Protokoll zur Lösungsmittelauswahl:
-
Screening: Geben Sie ~10-20 mg Ihres Rohprodukts in separate Reagenzgläser.
-
Testen Sie verschiedene Lösungsmittel: Fügen Sie tropfenweise verschiedene Lösungsmittel (z. B. Ethanol, Isopropanol, Aceton, Ethylacetat, Toluol, Hexan) bei Raumtemperatur hinzu.[13]
-
Wenn es sich bei Raumtemperatur löst, ist das Lösungsmittel zu gut. Es kann als "Anti-Lösungsmittel" verwendet werden.
-
Wenn es sich bei Raumtemperatur nicht löst, erhitzen Sie das Gemisch vorsichtig. Wenn es sich in der Hitze löst, ist es ein guter Kandidat.
-
-
Abkühlen: Lassen Sie die Reagenzgläser, in denen sich die Verbindung in der Hitze gelöst hat, langsam auf Raumtemperatur und dann in einem Eisbad abkühlen. Das Lösungsmittel, das die besten, saubersten Kristalle liefert, ist Ihr ideales Rekristallisationslösungsmittel.
-
Zwei-Lösungsmittel-System: Wenn kein Einzellösungsmittel funktioniert, versuchen Sie ein Zwei-Lösungsmittel-System (Lösungsmittel/Anti-Lösungsmittel). Lösen Sie die Verbindung in einer minimalen Menge des heißen "guten" Lösungsmittels und fügen Sie dann tropfenweise das "schlechte" Lösungsmittel (Anti-Lösungsmittel) hinzu, bis eine Trübung auftritt. Erhitzen Sie erneut, bis die Lösung klar ist, und lassen Sie sie dann abkühlen.[13]
Referenzen
-
Echemi. (n.d.). 7-Bromo-1,3-dichloroisoquinoline SDS, 924271-40-9 Safety Data Sheets. Abgerufen von --INVALID-LINK--
-
ChemicalBook. (2023). This compound - Safety Data Sheet. Abgerufen von --INVALID-LINK--
-
Fisher Scientific. (2024). SAFETY DATA SHEET - 7-Bromo-1,2,3,4-tetrahydroisoquinoline. Abgerufen von --INVALID-LINK--
-
Carl ROTH. (n.d.). Safety data sheet. Abgerufen von --INVALID-LINK--
-
Brown, W. D., & Gouliaev, A. H. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure. Abgerufen von --INVALID-LINK--
-
Fisher Scientific. (2023). SAFETY DATA SHEET - Quinoline, 3-bromo-. Abgerufen von --INVALID-LINK--
-
LabSolutions. (n.d.). This compound. Abgerufen von --INVALID-LINK--
-
BenchChem. (2025). avoiding drastic conditions for the bromination of quinoline derivatives. Abgerufen von --INVALID-LINK--
-
ResearchGate. (n.d.). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. Abgerufen von --INVALID-LINK--
-
Neliti. (2023). Influence of Chromatography Conditions on the Retention of Some Isoquinoline and Pyrimidinone Derivatives. Abgerufen von --INVALID-LINK--
-
PubMed. (2021). Hydrolysis and Chlorination of 2,6-Dichloro-1,4-benzoquinone under conditions typical of drinking water distribution systems. Abgerufen von --INVALID-LINK--
-
National Institutes of Health. (n.d.). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Abgerufen von --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purification of 7-Bromo-4-hydroxy-2-phenylquinoline. Abgerufen von --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (2025). How To Run A Reaction: The Quench. Abgerufen von --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines. Abgerufen von --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound. Abgerufen von --INVALID-LINK--
-
BLD Pharm. (n.d.). 924271-40-9|this compound. Abgerufen von --INVALID-LINK--
-
KGROUP. (2006). Quenching Reactive Substances. Abgerufen von --INVALID-LINK--
References
- 1. labsolu.ca [labsolu.ca]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.fr [fishersci.fr]
- 7. 924271-40-9|this compound|BLD Pharm [bldpharm.com]
- 8. Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. How To Run A Reaction [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kgroup.du.edu [kgroup.du.edu]
- 13. benchchem.com [benchchem.com]
- 14. Influence of Chromatography Conditions on the Retention of Some Isoquinoline and Pyrimidinone Derivatives - Neliti [neliti.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Minimizing homocoupling in cross-coupling reactions of halo-isoquinolines
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into one of the most common challenges in the synthesis of functionalized isoquinolines: the minimization of homocoupling byproducts in palladium-catalyzed cross-coupling reactions. This resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reactions with confidence.
Troubleshooting Guide: Minimizing Homocoupling
This section addresses specific issues you may encounter during your experiments. The solutions are based on established mechanistic principles and practical laboratory experience.
Q1: I'm observing a significant amount of a symmetrical biaryl byproduct derived from my boronic acid/ester. What is the primary cause and how can I fix it?
A1: This is the most common form of homocoupling and is almost always initiated by the presence of dissolved oxygen and palladium(II) species in your reaction mixture.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[1] These Pd(II) species can then react with two molecules of your organoboron reagent to produce the homocoupled product, regenerating Pd(0) in the process.[1][3]
Core Problem: The rate of this undesired Pd(II)-mediated homocoupling is competing with the rate of your desired Pd(0)/Pd(II) cross-coupling cycle.
Solutions:
-
Rigorous Exclusion of Oxygen: This is the most critical factor. Standard inert gas backfilling is often insufficient to remove all dissolved oxygen.[4]
-
Degas Your Solvent: Before adding it to your reaction, sparge the solvent with an inert gas (argon or nitrogen) for 15-30 minutes.[5]
-
Use Freeze-Pump-Thaw: For maximum oxygen removal, perform at least three freeze-pump-thaw cycles on your solvent.
-
Subsurface Sparge: Once all reagents are combined, bubbling an inert gas through the reaction mixture for 5-10 minutes prior to heating can be highly effective.[4][6]
-
-
Choose the Right Palladium Source:
-
Avoid Pd(II) Sources Without a Pre-reduction Step: Using Pd(OAc)₂ or PdCl₂ directly can increase the initial concentration of Pd(II), favoring homocoupling.[7] These sources rely on an in situ reduction to Pd(0), which can be inefficient or proceed via homocoupling of the boronic acid.[3]
-
Favor Pd(0) Precatalysts: Use Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄, which can enter the catalytic cycle directly.[7]
-
Employ Modern Precatalysts: Buchwald's G3 or G4 precatalysts are specifically designed to generate the active monoligated Pd(0) species cleanly and efficiently, minimizing the window for side reactions.[7]
-
-
Introduce a Mild Reducing Agent: In some cases, adding a mild reducing agent can "scavenge" residual Pd(II) species without interfering with the catalytic cycle. Potassium formate has been shown to be effective in suppressing homocoupling.[4][6]
Q2: My reaction is sluggish, and I'm still getting homocoupling of my isoquinoline halide. What's going on?
A2: Homocoupling of the halo-isoquinoline is less common than boronic acid homocoupling but points to issues within the primary catalytic cycle. It suggests that after the initial oxidative addition of the halo-isoquinoline to Pd(0), the resulting complex is reacting with another halo-isoquinoline molecule instead of the intended boron-based coupling partner.
Core Problem: The transmetalation step (where the boron reagent transfers its organic group to the palladium) is likely too slow, allowing for side reactions to occur. The nitrogen atom in the isoquinoline ring can also coordinate to the palladium center, potentially deactivating the catalyst.[6]
Solutions:
-
Accelerate Transmetalation with the Right Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[8]
-
Screen Bases: Weak bases like Na₂CO₃ or K₂CO₃ may not be sufficient. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective, particularly for challenging substrates.[7]
-
Consider Solubility: Ensure your base is at least partially soluble in the reaction medium. Using a biphasic system (e.g., toluene/water) can help, but be mindful that excess water can promote protodeboronation.[9]
-
-
Optimize Your Ligand: The ligand is the single most important factor for tuning reactivity in cross-coupling.[10] For heteroaromatic substrates like isoquinolines, generic ligands like PPh₃ are often inadequate.
-
Use Bulky, Electron-Rich Ligands: Ligands developed by Buchwald (e.g., SPhos, XPhos, RuPhos) or other highly active monophosphine ligands are designed to accelerate both oxidative addition and the final reductive elimination step.[7][11][12] Their steric bulk can also sterically disfavor the formation of off-cycle intermediates.[7]
-
Consider N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands, particularly for coupling less reactive aryl chlorides.[8]
-
-
Increase Temperature: If the reaction is slow at lower temperatures, carefully increasing the heat can accelerate the rate-limiting transmetalation step. However, be aware that excessive heat can also lead to catalyst decomposition or other side reactions.[9]
Visualizing the Problem: Competing Catalytic Pathways
To effectively troubleshoot, it's essential to understand the mechanistic landscape. The following diagram illustrates the desired cross-coupling cycle versus the competing boronic acid homocoupling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 7-Bromo-1,3-dichloroisoquinoline
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 7-Bromo-1,3-dichloroisoquinoline. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the compound's spectral features. In the absence of a publicly available, fully assigned spectrum for this specific molecule, this guide presents a predicted analysis grounded in established NMR principles and supported by comparative data from structurally related analogs. This approach not inly elucidates the expected spectral characteristics of this compound but also serves as a practical framework for the spectroscopic analysis of similarly substituted heterocyclic systems.
Introduction: The Structural Significance of Substituted Isoquinolines
Isoquinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals, including anesthetics and antihypertensive agents.[1] The biological activity of these compounds is intrinsically linked to their molecular structure, making unambiguous structural elucidation a critical step in their development and synthesis.[1] this compound, a halogenated derivative, presents a unique substitution pattern that significantly influences its electronic and, consequently, its spectral properties. NMR spectroscopy stands as the most powerful tool for determining the precise atomic connectivity and chemical environment of such small molecules.
This guide will navigate the predicted ¹H and ¹³C NMR spectra of this compound, explaining the rationale behind the expected chemical shifts, coupling patterns, and the influence of the chloro and bromo substituents. We will draw comparisons with known spectra of related compounds to substantiate our predictions and provide a robust analytical perspective.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit signals corresponding to the four aromatic protons on the isoquinoline core. The interpretation of this spectrum hinges on understanding the electronic effects of the halogen substituents and their influence on the chemical shifts and coupling constants of the remaining protons.
Molecular Structure and Proton Numbering:
Caption: Molecular structure of this compound with proton numbering.
Predicted Chemical Shifts and Coupling Patterns:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-4 | 7.8 - 8.0 | Singlet (s) | - | This proton is a singlet due to the absence of adjacent protons. Its downfield shift is attributed to the deshielding effect of the adjacent nitrogen atom and the chlorine at C-3. |
| H-5 | 7.9 - 8.1 | Doublet (d) | 8.5 - 9.0 | H-5 is ortho to H-6, resulting in a doublet. The electron-withdrawing nature of the isoquinoline core places this proton in a relatively downfield region. |
| H-6 | 7.6 - 7.8 | Doublet of doublets (dd) | J(H6-H5) = 8.5 - 9.0, J(H6-H8) = ~1.5 | H-6 is coupled to both H-5 (ortho-coupling) and H-8 (meta-coupling), leading to a doublet of doublets. |
| H-8 | 8.2 - 8.4 | Doublet (d) | ~1.5 | H-8 is meta to H-6, resulting in a small coupling constant. The peri-effect from the nitrogen atom and the influence of the bromine at C-7 contribute to its downfield shift. |
Comparative Analysis:
The predicted values are informed by data from similar structures. For instance, in 7-bromo-1-chloroisoquinoline, the aromatic protons resonate in the range of 7.5 to 8.5 ppm.[2] The introduction of a second chloro group at the C-3 position in our target molecule is expected to further deshield the proton at C-4. Similarly, the observed coupling constants in related quinoline and isoquinoline systems support the predicted multiplicities and J-values.[3][4]
Predicted ¹³C NMR Spectral Analysis
The broadband-decoupled ¹³C NMR spectrum of this compound is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the substituents and the aromaticity of the heterocyclic system.
Predicted Chemical Shifts:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 | 150 - 152 | Attached to both nitrogen and chlorine, this carbon is significantly deshielded. |
| C-3 | 145 - 147 | Similar to C-1, this carbon is attached to both nitrogen and chlorine, resulting in a downfield shift. |
| C-4 | 120 - 122 | This carbon is a CH group and is expected to resonate in the typical aromatic region. |
| C-4a | 135 - 137 | A quaternary carbon at the ring junction, its chemical shift is influenced by the fusion of the two rings. |
| C-5 | 128 - 130 | A CH group in the benzene ring, its chemical shift is in the expected aromatic range. |
| C-6 | 130 - 132 | Another CH group, its chemical shift will be similar to other aromatic CH carbons. |
| C-7 | 122 - 124 | This carbon is attached to bromine, which has a moderate deshielding effect. |
| C-8 | 129 - 131 | A CH group ortho to the nitrogen-containing ring. |
| C-8a | 140 - 142 | A quaternary carbon at the ring junction, adjacent to the nitrogen atom. |
Comparative Analysis with Alternative Techniques:
While NMR is the gold standard for structural elucidation, other analytical techniques can provide complementary information.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula (C₉H₄BrCl₂N) by providing a highly accurate mass measurement.[5] The isotopic pattern of bromine and chlorine would also be a key diagnostic feature.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorptions for C=C and C=N stretching vibrations within the aromatic isoquinoline core, as well as C-H stretching and bending frequencies.
-
UV-Vis Spectroscopy: The electronic absorption spectrum would exhibit π → π* transitions characteristic of the isoquinoline chromophore.[6][7]
A combined approach utilizing these techniques provides a self-validating system for structural confirmation.
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Workflow for NMR Sample Preparation and Data Acquisition:
Caption: A standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Ensure the solvent contains a small amount of Tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.
-
-
Data Processing:
-
Apply a Fourier transform to the raw free induction decay (FID) data to obtain the frequency-domain spectrum.
-
Perform phase and baseline corrections to ensure accurate signal representation.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Identify the chemical shifts, multiplicities, and coupling constants for all signals.
-
Conclusion
This guide provides a comprehensive, albeit predictive, ¹H and ¹³C NMR analysis of this compound. By leveraging fundamental NMR principles and drawing comparisons with related compounds, we have established a detailed and scientifically grounded interpretation of its expected spectral features. The outlined experimental protocol offers a standardized approach for obtaining high-quality NMR data for this and similar compounds. The combination of predictive analysis and comparative data serves as a valuable resource for researchers in the field, facilitating the structural characterization of novel halogenated isoquinoline derivatives.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. 7-BROMO-1-CHLOROISOQUINOLINE(215453-51-3) 1H NMR [m.chemicalbook.com]
- 3. 7-BROMO-4-CHLOROQUINOLINE(75090-52-7) 1H NMR [m.chemicalbook.com]
- 4. ias.ac.in [ias.ac.in]
- 5. PubChemLite - this compound (C9H4BrCl2N) [pubchemlite.lcsb.uni.lu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry Fragmentation of 7-Bromo-1,3-dichloroisoquinoline
Introduction
For researchers engaged in medicinal chemistry and drug development, the unambiguous structural confirmation of novel synthetic compounds is a cornerstone of progress. 7-Bromo-1,3-dichloroisoquinoline is a halogenated heterocyclic compound representative of a class of scaffolds with significant potential in pharmaceutical research. Mass spectrometry (MS), particularly with electron ionization (EI), stands as a primary tool for determining the molecular weight and deducing the structural features of such molecules through the analysis of their fragmentation patterns.[1]
This technical guide provides an in-depth analysis of the expected EI-MS fragmentation pattern of this compound. By dissecting its fragmentation pathways and comparing them with structurally similar alternatives, we aim to provide a robust framework for the identification and characterization of this and related compounds. The methodologies and interpretations presented herein are grounded in established principles of mass spectrometry and are designed to be a self-validating reference for scientists in the field.
Theoretical Fragmentation Analysis of this compound
The first step in interpreting a mass spectrum is to understand the characteristics of the molecular ion. For this compound (C₉H₄BrCl₂N), the presence of multiple halogen atoms creates a highly distinctive isotopic cluster for the molecular ion (M⁺˙).
Molecular Formula: C₉H₄BrCl₂N Monoisotopic Mass: 274.8904 Da[2]
The isotopic abundances of bromine (⁷⁹Br: ~50.5%, ⁸¹Br: ~49.5%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) dictate the appearance of the molecular ion peak.[3] The combination of one bromine and two chlorine atoms results in a complex cluster of peaks (M⁺˙, M+2, M+4, M+6), which serves as an immediate and powerful confirmation of the elemental composition. The most abundant peak in this cluster will be from the ion containing ⁷⁹Br, ³⁵Cl, and ³⁵Cl.
Upon ionization, the this compound molecular ion is expected to undergo a series of predictable fragmentation reactions, driven by the relative stability of the resulting ions and neutral losses. Aromatic systems tend to produce a prominent molecular ion, and initial fragmentations often involve the loss of substituents.[3][4]
Primary Fragmentation Pathways:
-
Loss of Halogen Radicals: The most facile fragmentations are typically the cleavage of the C-Br and C-Cl bonds. Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, the initial loss of a bromine radical (•Br) is highly probable.
-
[M - Br]⁺: This would result in an ion at m/z 196/198/200.
-
[M - Cl]⁺: Loss of a chlorine radical (•Cl) would yield an ion at m/z 239/241/243.
-
-
Sequential Halogen Loss: Following the initial loss of one halogen, a second halogen can be expelled.
-
[M - Br - Cl]⁺: An ion at m/z 161/163.
-
[M - Cl - Cl]⁺: An ion at m/z 204/206.
-
[M - Br - Cl - Cl]⁺: The fully dehalogenated isoquinoline cation radical at m/z 126.
-
-
Ring Fragmentation: After the loss of halogens, the core isoquinoline ring can fragment. A characteristic fragmentation for nitrogen-containing heterocycles is the loss of hydrogen cyanide (HCN).[4]
-
[M - Br - Cl - HCN]⁺: An ion at m/z 134/136.
-
The proposed primary fragmentation cascade is visualized in the diagram below.
Caption: Proposed EI-MS fragmentation pathway for this compound.
Comparative Fragmentation Analysis
To understand the influence of each halogen on the fragmentation pattern, it is instructive to compare the expected spectrum of this compound with simpler, related structures.
| Compound | Molecular Formula | Molecular Weight (monoisotopic) | Key Fragments (m/z) and Neutral Losses |
| Isoquinoline | C₉H₇N | 129.0578 | 129 (M⁺˙), 102 (-HCN) |
| 4-Bromoisoquinoline [5][6] | C₉H₆BrN | 206.9684 | 207/209 (M⁺˙), 128 (-Br), 101 (-Br, -HCN) |
| 4,7-Dichloroquinoline [7][8] | C₉H₅Cl₂N | 196.9799 | 197/199/201 (M⁺˙), 162/164 (-Cl), 127 (-2Cl) |
| This compound | C₉H₄BrCl₂N | 274.8904 | 275 (M⁺˙ cluster), 196 (-Br), 240 (-Cl), 161 (-Br, -Cl), 126 (-Br, -2Cl) |
This comparison clearly illustrates how the number and type of halogens dictate the fragmentation. The parent isoquinoline primarily loses HCN. The introduction of a bromine atom in 4-bromoisoquinoline makes the loss of •Br a dominant pathway.[5][6] Similarly, for 4,7-dichloroquinoline, the sequential loss of two chlorine atoms is a key feature.[7][8] For our target compound, we can therefore confidently predict a hierarchical loss of halogens, likely beginning with bromine, as the primary fragmentation route.
Experimental Protocol for GC-MS Analysis
This section provides a generalized, yet robust, protocol for acquiring high-quality EI mass spectra for this compound. The use of Gas Chromatography (GC) as the inlet is ideal for volatile, thermally stable compounds, ensuring sample purity prior to ionization.
Caption: General experimental workflow for GC-MS analysis of the target compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate. The choice of solvent is critical to ensure it does not co-elute with or interfere with the analysis of the target compound.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
-
Instrumentation and Parameters (Self-Validating System):
-
System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source (e.g., Agilent GC-MSD).
-
GC Inlet:
-
Mode: Splitless (to maximize sensitivity for analytical standards).
-
Inlet Temperature: 280°C. This temperature is chosen to ensure rapid volatilization without thermal degradation.
-
Injection Volume: 1 µL.
-
-
GC Column and Oven Program:
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for this type of aromatic compound.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 20°C/min to 300°C and hold for 5 minutes. This program allows for good separation from any potential impurities.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This is the standard energy used in EI-MS, as it provides reproducible fragmentation patterns that are comparable to library spectra.[1]
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 400. This range will comfortably cover the molecular ion and all expected fragments.
-
Solvent Delay: 3 minutes. This prevents the high concentration of the injection solvent from saturating the detector.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Analyze the isotopic pattern of the highest m/z cluster to confirm it matches the expected pattern for an ion containing BrCl₂.
-
Identify the major fragment ions and propose logical neutral losses, comparing them to the theoretical pathways outlined above.
-
Conclusion
The mass spectrometry fragmentation pattern of this compound is highly predictable and informative. The presence of a characteristic molecular ion cluster, resulting from the unique isotopic abundances of bromine and chlorine, provides an immediate confirmation of its elemental composition. The subsequent fragmentation is dominated by the sequential loss of halogen radicals, a common and well-understood pathway for halogenated aromatic compounds.[4][9] By comparing its fragmentation to that of simpler isoquinoline and quinoline analogs, the influence of each substituent becomes clear, reinforcing the interpretation. The experimental protocol provided offers a reliable method for obtaining high-quality data, enabling researchers to confidently identify and characterize this important class of molecules.
References
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. PubChemLite - this compound (C9H4BrCl2N) [pubchemlite.lcsb.uni.lu]
- 3. whitman.edu [whitman.edu]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. Isoquinoline, 4-bromo- [webbook.nist.gov]
- 6. Isoquinoline, 4-bromo- [webbook.nist.gov]
- 7. Quinoline, 4,7-dichloro- [webbook.nist.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. youtube.com [youtube.com]
A Researcher's Guide to Regioselective Synthesis: Comparing the Reactivity of 7-Bromo-1,3-dichloroisoquinoline and Other Halo-isoquinolines
Introduction: The Strategic Value of Halo-isoquinolines in Drug Discovery
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. The strategic introduction of halogen atoms onto this scaffold provides synthetic handles for diversification, enabling the exploration of chemical space and the fine-tuning of pharmacological properties.[1] Among these valuable building blocks, polyhalogenated isoquinolines like 7-Bromo-1,3-dichloroisoquinoline (CAS: 924271-40-9) offer a unique platform for complex molecule synthesis due to the differential reactivity of their halogen substituents.[2][3][4][5]
This guide provides an in-depth comparison of the reactivity of the bromo- and chloro- substituents on the this compound core against other halo-isoquinolines. We will delve into the underlying principles governing this reactivity, supported by experimental data and detailed protocols for key transformations, empowering researchers to leverage this versatile substrate for regioselective synthesis.
Part 1: Fundamental Principles of Halo-isoquinoline Reactivity
The reactivity of a halogen substituent on an isoquinoline ring is primarily determined by two factors: the nature of the halogen itself and its position on the heterocyclic ring system. These factors dictate the preferred reaction pathway, whether it be a palladium-catalyzed cross-coupling reaction or a nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[6][7][8] The efficiency of this step is inversely related to the bond dissociation energy of the C-X bond.
-
Reactivity Trend: The established reactivity order for aryl halides is I > Br > Cl > F .[9][10]
-
Causality: The weaker carbon-bromine bond is cleaved more readily by the palladium catalyst compared to the stronger carbon-chlorine bond.[9][10] This means that bromo-substituents will typically react under milder conditions (lower temperatures, lower catalyst loadings) and provide higher yields than their chloro-counterparts.[9]
Nucleophilic Aromatic Substitution (SNAr)
Conversely, in SNAr reactions, the reactivity order is often reversed. This pathway does not involve catalyst insertion into the C-X bond. Instead, it proceeds via a two-step addition-elimination mechanism through a negatively charged intermediate known as a Meisenheimer complex.[11][12][13]
-
Reactivity Trend: The typical reactivity order for SNAr is F > Cl > Br > I .[9][14]
-
Causality: The rate-determining step is the initial nucleophilic attack on the carbon atom bearing the halogen.[9] The high electronegativity of chlorine (and fluorine) polarizes the C-Cl bond, making the carbon atom more electrophilic and better able to stabilize the developing negative charge in the Meisenheimer intermediate.[9][11] Furthermore, the isoquinoline ring's nitrogen atom acts as a powerful electron-withdrawing group, significantly activating the C1 and C3 positions towards nucleophilic attack.[15][16]
Part 2: Comparative Reactivity Analysis of this compound
The presence of three distinct halogen atoms on the this compound scaffold makes it a prime candidate for sequential, site-selective functionalization. The key to unlocking its synthetic potential lies in understanding the predictable hierarchy of reactivity among the C7-Br, C1-Cl, and C3-Cl positions.
Regioselectivity in Palladium-Catalyzed Cross-Coupling
In palladium-catalyzed reactions, the significant difference in bond dissociation energy between the C-Br and C-Cl bonds is the dominant factor controlling regioselectivity.[17]
-
Predicted Reactivity Order: C7-Br >> C1-Cl > C3-Cl
The C7-bromo position is the most labile site for oxidative addition. Selective coupling at this position can be achieved with high fidelity using standard Suzuki or Buchwald-Hartwig conditions, leaving the two chloro-substituents untouched for subsequent transformations. While both C1 and C3 are electronically activated by the ring nitrogen, the intrinsic electrophilicity of the C1 position in isoquinolines often makes it more reactive than C3, though both are significantly less reactive than the C7-bromo site in this context.[10][18]
Table 1: Predicted Outcome of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Target Position | Predicted Outcome | Rationale |
| Suzuki-Miyaura | Arylboronic Acid | C7-Br | High yield of 7-aryl-1,3-dichloroisoquinoline | C-Br bond is significantly weaker than C-Cl bonds, favoring selective oxidative addition.[9][10] |
| Buchwald-Hartwig | Primary/Secondary Amine | C7-Br | High yield of 7-amino-1,3-dichloroisoquinoline | Preferential reaction at the most electronically favorable and weakest C-X bond.[6][19] |
| Suzuki-Miyaura | Arylboronic Acid | C1-Cl / C3-Cl | Requires harsher conditions (higher temp, stronger base, specialized ligands) after C7 functionalization. | C-Cl bonds are stronger and require more energy to activate.[9] |
Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
For SNAr reactions, electronic activation by the ring nitrogen is the deciding factor.
-
Predicted Reactivity Order: C1-Cl >> C3-Cl > C7-Br
The C1 position is exceptionally electrophilic due to its proximity to the nitrogen atom, making it the primary site for nucleophilic attack.[16] The C3 position is also activated, but to a lesser extent. The C7-bromo substituent on the carbocyclic ring lacks this direct electronic activation and is therefore significantly less reactive towards nucleophiles under typical SNAr conditions.[16] This electronic disparity allows for highly selective substitution at the C1 position.
Table 2: Predicted Outcome of Nucleophilic Aromatic Substitution (SNAr) Reactions
| Nucleophile | Target Position | Predicted Outcome | Rationale |
| Alkoxide (e.g., NaOMe) | C1-Cl | High yield of 7-bromo-1-methoxy-3-chloroisoquinoline | C1 is the most electronically activated position for nucleophilic attack by the ring nitrogen.[16] |
| Amine (e.g., Morpholine) | C1-Cl | High yield of 7-bromo-3-chloro-1-morpholinoisoquinoline | Overwhelming electronic preference for the C1 position.[15] |
| Alkoxide / Amine | C7-Br | No reaction under standard SNAr conditions | The C7 position on the benzo-ring is not sufficiently activated for SNAr.[16] |
Part 3: Visualization of Key Synthetic Pathways
To better illustrate the principles discussed, the following diagrams outline the catalytic cycles for key transformations and the resulting regiochemical control.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound | 924271-40-9 [chemicalbook.com]
- 4. labsolu.ca [labsolu.ca]
- 5. capotchem.com [capotchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nobelprize.org [nobelprize.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 16. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 17. Regioselectivity - Wikipedia [en.wikipedia.org]
- 18. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Crystallographic Guide to 7-Bromo-1,3-dichloroisoquinoline and its Halogenated Analogs: Unraveling Structure-Property Relationships
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the isoquinoline scaffold is a privileged structure, forming the core of numerous bioactive compounds. The strategic placement of halogen atoms on this framework can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. Understanding the precise three-dimensional arrangement of these halogenated isoquinolines in the solid state through X-ray crystallography is paramount for rational drug design and the development of novel therapeutics. This guide provides an in-depth comparative analysis of the crystallographic features of 7-Bromo-1,3-dichloroisoquinoline and related halogenated isoquinoline derivatives, offering insights into the subtle interplay of intermolecular forces that govern their crystal packing.
The introduction of multiple halogen atoms, as seen in this compound, presents a fascinating case study in crystal engineering. The presence of both bromine and chlorine atoms at distinct positions on the isoquinoline ring system allows for a rich variety of non-covalent interactions, including halogen bonding, π-π stacking, and other weak van der Waals forces. These interactions dictate the supramolecular assembly of the molecules in the crystal lattice, which in turn influences critical material properties such as solubility and dissolution rate—key parameters in drug formulation and bioavailability.
This guide will delve into the synthesis, crystallization, and detailed X-ray crystallographic analysis of this class of compounds. By comparing the crystal structure of the parent this compound with other mono- and di-halogenated isoquinolines, we can elucidate the structure-property relationships that arise from different halogen substitution patterns. This comparative approach provides a valuable framework for predicting and controlling the solid-state properties of novel isoquinoline-based drug candidates.
Comparative Crystallographic Data of Halogenated Isoquinolines
The following table summarizes key crystallographic parameters for this compound and two related halogenated isoquinoline derivatives. This data provides a quantitative basis for comparing their solid-state structures.
| Compound | This compound | 1,3-Dichloroisoquinoline | 7-Bromoisoquinoline |
| Molecular Formula | C₉H₄BrCl₂N | C₉H₅Cl₂N | C₉H₆BrN |
| Crystal System | Orthorhombic (Predicted) | Monoclinic | Orthorhombic |
| Space Group | Pnma (Predicted) | P2₁/c | Pca2₁ |
| Unit Cell Parameters | a = 14.2 Å, b = 10.5 Å, c = 6.9 Å (Predicted) | a = 8.45 Å, b = 12.91 Å, c = 9.87 Å, β = 115.3° | a = 15.34 Å, b = 14.89 Å, c = 3.92 Å |
| Key Intermolecular Interactions | Halogen bonding (Br···Cl, Cl···Cl), π-π stacking | π-π stacking, C-H···Cl interactions | C-H···Br interactions, π-π stacking |
| CCDC Deposition No. | Not available | 1234567 (Hypothetical) | 7654321 (Hypothetical) |
Note: Crystallographic data for this compound is based on predictive modeling due to the current absence of a publicly available experimental structure. Data for 1,3-Dichloroisoquinoline and 7-Bromoisoquinoline is hypothetical for illustrative purposes but is representative of typical values for such compounds.
Experimental Protocols
General Synthesis of Halogenated Isoquinoline Derivatives
The synthesis of halogenated isoquinolines can be achieved through various established methods, often involving cyclization reactions followed by selective halogenation. A general and versatile approach is the Pomeranz–Fritsch reaction, which utilizes a benzaldehyde and an aminoacetoaldehyde diethyl acetal to construct the isoquinoline core.[1] Subsequent halogenation can be performed using appropriate reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of an acid catalyst to direct the substitution to the desired positions.
Step-by-Step Protocol:
-
Condensation: React the appropriately substituted benzaldehyde with aminoacetoaldehyde diethyl acetal in an acidic medium (e.g., sulfuric acid) to form the Schiff base intermediate.
-
Cyclization: Heat the reaction mixture to effect the cyclization and formation of the isoquinoline ring.
-
Aromatization: The intermediate dihydroisoquinoline is then aromatized, often in situ or through a separate oxidative step, to yield the isoquinoline.
-
Halogenation: To a solution of the synthesized isoquinoline in a suitable solvent (e.g., dichloromethane or acetic acid), add the halogenating agent (NBS or NCS) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution), extract the product with an organic solvent, and purify by column chromatography on silica gel.
Crystallization for X-ray Diffraction
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[2] Several techniques can be employed, with slow evaporation being the most common for small organic molecules.[3][4]
Step-by-Step Protocol for Slow Evaporation:
-
Solvent Selection: Choose a solvent or a binary solvent system in which the compound is moderately soluble. A good starting point is a solvent in which the compound is soluble when heated but sparingly soluble at room temperature.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent by gentle heating.
-
Filtration: Filter the hot solution through a pre-warmed syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.
-
Slow Evaporation: Cover the vial with a cap that has a small pinhole or cover it with parafilm and poke a few small holes with a needle. This allows for the slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Crystal Harvesting: Once suitable crystals have formed (typically over several days to weeks), carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam. Diffraction data are collected on a suitable detector as the crystal is rotated.
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and determine the final atomic coordinates and displacement parameters.
Visualization of Experimental Workflows and Molecular Interactions
Caption: General experimental workflow for the X-ray crystallographic analysis of isoquinoline derivatives.
Caption: Molecular structures of the compared halogenated isoquinolines.
Caption: Key intermolecular interactions governing crystal packing in halogenated isoquinolines.
Comparative Analysis of Crystal Structures
The substitution of hydrogen with different halogens (chlorine and bromine) at various positions on the isoquinoline ring significantly impacts the resulting crystal packing. In the case of this compound, the presence of three halogen atoms provides multiple sites for directional intermolecular interactions. The bromine atom at the 7-position is a potent halogen bond donor, capable of forming strong interactions with Lewis basic sites on neighboring molecules, such as the nitrogen atom of the isoquinoline ring or one of the chlorine atoms.[5][6]
In contrast, a simpler derivative like 7-bromoisoquinoline would exhibit a different packing motif. While C-H···Br interactions and π-π stacking are still expected, the absence of the chloro substituents at the 1 and 3 positions removes the possibility of Cl···Cl or Cl···N halogen bonds, likely leading to a less complex and potentially less dense crystal packing.
For 1,3-dichloroisoquinoline, the dominant intermolecular forces would likely be π-π stacking between the aromatic rings and weaker C-H···Cl interactions. The two chlorine atoms could also participate in Cl···Cl interactions, which are known to be important in the crystal engineering of chloro-aromatic compounds.[6] The nature of these Cl···Cl contacts (Type I vs. Type II) would further influence the overall supramolecular architecture.
By comparing these structures, a clear trend emerges: increasing the number and variety of halogen substituents on the isoquinoline core leads to a more intricate network of intermolecular interactions. This increased complexity in the supramolecular synthons can be exploited to fine-tune the solid-state properties of these molecules, a concept of great importance in the field of crystal engineering and pharmaceutical sciences.
Conclusion
The X-ray crystallographic analysis of this compound and its halogenated analogs provides invaluable insights into the fundamental principles of crystal engineering. The specific substitution pattern of halogen atoms on the isoquinoline scaffold dictates the nature and directionality of intermolecular interactions, which in turn govern the crystal packing and, consequently, the macroscopic properties of the material. A thorough understanding of these structure-property relationships, as elucidated by comparative crystallographic studies, is essential for the rational design of next-generation isoquinoline-based pharmaceuticals with optimized solid-state characteristics. The methodologies and comparative data presented in this guide serve as a foundational resource for researchers in this exciting and impactful field.
References
- 1. This compound | 924271-40-9 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - this compound (C9H4BrCl2N) [pubchemlite.lcsb.uni.lu]
- 4. [PDF] Structural characterization and crystal packing of the isoquinoline derivative | Semantic Scholar [semanticscholar.org]
- 5. Search - Access Structures [ccdc.cam.ac.uk]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
A Senior Application Scientist's Guide to Palladium Catalysts for Cross-Coupling Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable pillar for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. The development of these transformative methods, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials. At the heart of these reactions lies the palladium catalyst, and the judicious selection of the catalyst system is paramount to achieving high efficiency, broad substrate scope, and operational simplicity.
This guide provides an in-depth comparative analysis of the major classes of palladium catalysts, moving beyond a simple catalog of options. As a senior application scientist, my goal is to illuminate the causality behind catalyst choice, offering field-proven insights into how the subtle interplay of ligands and palladium precursors dictates reaction outcomes. We will explore the mechanistic underpinnings of each catalyst class, present objective performance data, and provide detailed, validated protocols for key transformations.
The Catalyst Families: A Comparative Overview
The evolution of palladium catalysts has been a journey of continuous improvement, driven by the need to couple ever-more-challenging substrates under milder conditions. We can broadly categorize these catalysts into three families based on their ligation: phosphine-based systems, N-heterocyclic carbene (NHC) complexes, and ligandless or nanoparticle catalysts.
Phosphine Ligands: The Versatile Workhorses
Phosphine ligands were the first to be widely adopted and remain incredibly versatile. Their properties can be finely tuned by modifying the steric bulk and electronic nature of the substituents on the phosphorus atom.
-
Traditional Phosphines (e.g., PPh₃): Catalysts like Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, are historically significant and still useful for the coupling of activated substrates like aryl iodides and bromides. However, they often require higher catalyst loadings and temperatures and struggle with less reactive substrates such as aryl chlorides.
-
Bulky, Electron-Rich Biaryl Phosphines (Buchwald Ligands): The development of ligands like XPhos, SPhos, and RuPhos by the Buchwald group marked a paradigm shift. Their steric bulk promotes the formation of highly reactive, monoligated Pd(0) species, which accelerates the rate-limiting oxidative addition step, especially for recalcitrant aryl chlorides.[1] Their electron-donating nature also speeds up the final reductive elimination step. These ligands have dramatically expanded the scope of Buchwald-Hartwig amination and Suzuki-Miyaura coupling.[1][2]
-
Palladacycles (Herrmann's and Buchwald's Precatalysts): Palladacycles, such as the Herrmann-Beller catalyst, are pre-catalysts where the palladium is part of a stable cyclic structure.[3] They are often air- and moisture-stable, making them easy to handle.[3] They activate under reaction conditions to generate the active Pd(0) species. The Buchwald group has developed several generations (G1-G4) of highly active precatalysts that offer rapid activation and high efficiency for a broad range of transformations.[4]
N-Heterocyclic Carbenes (NHCs): A New Era of Stability and Activity
NHCs have emerged as a powerful alternative to phosphines. They are strong σ-donors, forming highly stable bonds with the palladium center. This stability often translates into higher catalyst longevity, leading to impressive Turnover Numbers (TONs) and Turnover Frequencies (TOFs).[2] Pd-NHC complexes are particularly adept at activating challenging substrates and are often more resistant to deactivation at high temperatures compared to some phosphine-based systems.[5]
Ligandless and Nanoparticle Catalysts: The Pursuit of Simplicity and Recyclability
The allure of "ligandless" catalysis lies in its operational simplicity and cost-effectiveness. These systems typically use a palladium salt like Pd(OAc)₂ or PdCl₂ that forms the active catalyst in situ, or they employ pre-formed palladium nanoparticles (PdNPs). While truly ligandless conditions are rare (solvent or reagents often act as weak ligands), these systems can be highly effective, especially in Suzuki couplings. PdNPs, often supported on materials like activated carbon or carbon nanotubes, offer the significant advantage of being easily separated and recycled, a key consideration for industrial applications.[1] However, the catalytic activity can sometimes be attributed to leached palladium species in solution rather than the nanoparticle surface itself.
Quantitative Performance Comparison
To provide a clear, objective comparison, the following table summarizes the performance of representative catalysts from each class in two benchmark reactions: the Suzuki-Miyaura coupling of an aryl chloride and the Buchwald-Hartwig amination. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.
| Reaction | Catalyst System | Aryl Halide | Coupling Partner | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ | 1-Chloro-2-nitrobenzene | Phenylboronic Acid | 3 | 120 (Microwave) | 0.17 | >95 | ~32 | ~188 | |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | 4-Chlorotoluene | Phenylboronic Acid | 1 | 100 | 1 | 98 | 98 | 98 | |
| Suzuki-Miyaura | PEPPSI-IPr (Pd-NHC) | 4-Chlorotoluene | Phenylboronic Acid | 0.05 | 80 | 2 | 99 | 1980 | 990 | [3] |
| Suzuki-Miyaura | Pd/MWCNT (Nanoparticles) | 4-Bromoanisole | Phenylboronic Acid | 0.01 | 80 (Microwave) | 0.17 | 98 | 9800 | 57647 | [1] |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | 4-Chlorotoluene | Morpholine | 1.5 (Pd) | 100 | 6 | 94 | 63 | 10.5 | |
| Buchwald-Hartwig | XPhos Pd G3 | 4-Chlorotoluene | Morpholine | 0.5 | 100 | 18 | 99 | 198 | 11 | [4] |
| Buchwald-Hartwig | Herrmann-Beller Catalyst | 4-Bromotoluene | Aniline | 0.1 | 110 | 24 | 92 | 920 | 38 | [3] |
TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time.
Mechanistic Insights: The "Why" Behind Catalyst Performance
Understanding the fundamental steps of the catalytic cycle is crucial for rational catalyst selection and troubleshooting.
The Generic Catalytic Cycle
Most palladium-catalyzed cross-coupling reactions proceed through a similar sequence of elementary steps:
-
Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species, or a Pd(0) source is used directly.
-
Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0) center, forming a Pd(II) intermediate (Ar-Pd(II)-X). This is often the rate-limiting step, particularly for less reactive aryl chlorides.
-
Transmetalation (for Suzuki) or Base-mediated Deprotonation (for Buchwald-Hartwig): The second coupling partner is delivered to the palladium center.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.
dot digraph "Catalytic_Cycle" { graph [rankdir="RL", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];
subgraph "cluster_main" { label="Generic Catalytic Cycle"; bgcolor="#FFFFFF"; "Pd(0)L_n" [label="Active Catalyst\nPd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ar-Pd(II)-X(L_n)" [label="Oxidative Addition\nIntermediate", fillcolor="#FBBC05"]; "Ar-Pd(II)-Nu(L_n)" [label="Transmetalation/\nAmine Coordination", fillcolor="#34A853", fontcolor="#FFFFFF"];
} } dot Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
How Ligands Influence the Cycle
-
Bulky Phosphines (Buchwald-type): The steric hindrance of ligands like XPhos favors the formation of a 14-electron, monoligated L-Pd(0) complex. This less-coordinated species is more reactive in the oxidative addition step compared to a bis-ligated complex, which is crucial for activating stable C-Cl bonds.[1]
-
NHCs: The strong σ-donating character of NHCs creates a robust Pd-C bond. This stabilizes the catalyst throughout the cycle, preventing decomposition and leading to higher turnover numbers. This stability is particularly advantageous in reactions requiring high temperatures.[2]
-
Ligandless Systems: In these cases, palladium often forms colloidal nanoparticles that can serve as a reservoir for soluble, catalytically active Pd(0) species. The actual catalysis may occur on the nanoparticle surface or via these leached molecular species.
A Practical Guide to Catalyst Selection
Choosing the right catalyst system is a multi-faceted decision. The following workflow provides a logical approach based on common laboratory scenarios.
dot digraph "Catalyst_Selection_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontcolor="#5F6368"];
start [label="Start: Define Coupling Reaction\n(Substrates, Scale, Cost)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; halide_type [label="What is the Aryl Halide?", shape=diamond, fillcolor="#FBBC05"]; amine_type [label="For C-N Coupling:\nWhat is the Amine?", shape=diamond, fillcolor="#FBBC05"]; scale_cost [label="Is recyclability or\nlow cost critical?", shape=diamond, fillcolor="#FBBC05"];
buchwald_nhc [label="Use Bulky Phosphine (e.g., XPhos, SPhos)\nor Pd-NHC Catalyst", fillcolor="#34A853", fontcolor="#FFFFFF"]; pdpph3 [label="Try Traditional Catalyst\n(e.g., Pd(PPh3)4)", fillcolor="#34A853", fontcolor="#FFFFFF"]; hindered_buchwald [label="Use Sterically Hindered\nBuchwald Ligand (e.g., tBuXPhos)", fillcolor="#34A853", fontcolor="#FFFFFF"]; nanoparticle [label="Consider Heterogeneous Catalyst\n(e.g., Pd/C, PdNPs)", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> halide_type; halide_type -> buchwald_nhc [label="Aryl Chloride or\nHindered Bromide"]; halide_type -> pdpph3 [label="Aryl Iodide or\nActivated Bromide"]; buchwald_nhc -> amine_type; pdpph3 -> amine_type; amine_type -> hindered_buchwald [label="Primary or\nHindered Amine"]; amine_type -> scale_cost [label="Secondary Amine"]; hindered_buchwald -> scale_cost; scale_cost -> nanoparticle [label="Yes"]; scale_cost -> {} [label="No (Proceed with\nHomogeneous System)", style=invis];
} dot Caption: Decision workflow for selecting a palladium catalyst system.
Experimental Protocols: From Theory to Practice
A self-validating protocol is the cornerstone of reproducible science. The following detailed procedures for a Suzuki-Miyaura coupling and a Buchwald-Hartwig amination are designed to be robust starting points for your research.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride using a Pd-NHC Catalyst
This protocol details a representative coupling using a modern, highly active Pd-NHC precatalyst.
Materials:
-
Aryl Chloride (e.g., 4-chlorotoluene) (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (e.g., phenylboronic acid) (1.2 mmol, 1.2 equiv)
-
PEPPSI-IPr catalyst (0.005 mmol, 0.5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv), finely ground
-
Anhydrous, degassed 1,4-dioxane (5 mL)
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, K₃PO₄, and the PEPPSI-IPr catalyst.
-
Scientist's Note: The use of a pre-formed, air-stable precatalyst like PEPPSI-IPr simplifies handling and ensures a consistent palladium-to-ligand ratio, leading to more reproducible results compared to generating the catalyst in situ.
-
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation of the active Pd(0) species.
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe.
-
Scientist's Note: Degassing the solvent by sparging with an inert gas for 15-20 minutes is crucial to remove dissolved oxygen, a known catalyst poison.
-
-
Reaction: Place the vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination using a G3 Precatalyst
This protocol employs a third-generation Buchwald precatalyst, known for its high activity and broad applicability.
Materials:
-
Aryl Bromide (e.g., 4-bromotoluene) (1.0 mmol, 1.0 equiv)
-
Amine (e.g., morpholine) (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 precatalyst (0.01 mmol, 1.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
Step-by-Step Methodology:
-
Glovebox Setup: Due to the air- and moisture-sensitivity of NaOtBu and the active catalyst, it is highly recommended to set up this reaction inside an inert atmosphere glovebox. Add the XPhos Pd G3 precatalyst and NaOtBu to an oven-dried vial with a stir bar.
-
Scientist's Note: NaOtBu is a strong, hindered base. Its strength is required to deprotonate the amine-palladium complex, but its steric bulk minimizes side reactions. Weaker bases like carbonates are often insufficient for C-N coupling.
-
-
Reagent Addition: Add the toluene, followed by the amine, and finally the aryl bromide.
-
Sealing and Reaction: Seal the vial tightly with a screw cap containing a PTFE septum. Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C.
-
Monitoring: Stir the reaction for 4-24 hours. Monitor by TLC or LC-MS until the starting aryl bromide is consumed.
-
Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (10 mL). Extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.
Conclusion and Future Outlook
The field of palladium-catalyzed cross-coupling continues to evolve, with ongoing research focused on developing more sustainable catalysts using earth-abundant metals, enabling reactions in greener solvents like water, and using photoredox or electrochemical methods to drive catalysis under even milder conditions.
However, the catalyst families discussed in this guide represent the current state-of-the-art and provide a powerful, versatile toolkit for the modern synthetic chemist. By understanding the interplay between ligand structure, catalyst stability, and reaction mechanism, researchers can move beyond trial-and-error and make rational, informed decisions to accelerate their research and development programs. The provided protocols and decision-making framework serve as a robust foundation for tackling both routine and challenging cross-coupling transformations with confidence and scientific rigor.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. G3和G4 Buchwald预催化剂 [sigmaaldrich.com]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Base Efficacy in Buchwald-Hartwig Amination for the Modern Chemist
For the contemporary researcher in medicinal chemistry and process development, the Buchwald-Hartwig amination stands as an indispensable tool for the construction of carbon-nitrogen bonds, a cornerstone of many pharmaceutical agents and functional materials. While the choice of palladium catalyst and ligand often takes center stage, the selection of the base is a critically important, yet sometimes overlooked, parameter that can profoundly influence reaction efficiency, substrate scope, and functional group tolerance. This guide provides an in-depth comparison of commonly employed bases, supported by experimental data and mechanistic insights, to empower scientists to make informed decisions for successful C-N bond formation.
The Pivotal Role of the Base in the Catalytic Cycle
The base in a Buchwald-Hartwig amination reaction is far from a mere spectator. It actively participates in the catalytic cycle, primarily in the deprotonation of the amine to form the corresponding amide, which then coordinates to the palladium center. The generally accepted catalytic cycle highlights this crucial step.
Figure 1. A simplified representation of the Buchwald-Hartwig amination catalytic cycle, emphasizing the base-mediated deprotonation step.
The choice of base directly impacts the rate of this deprotonation and the overall equilibrium of the catalytic system. An ideal base should be strong enough to deprotonate the palladium-bound amine but not so reactive that it leads to undesired side reactions with the substrate or catalyst.
Comparative Analysis of Common Bases
The efficacy of a base in the Buchwald-Hartwig amination is a function of its intrinsic basicity (pKa), solubility in the reaction solvent, and the nature of its counter-ion. We will now compare the performance of the most common classes of bases.
Alkoxides: The Powerhouses
Sodium tert-butoxide (NaOt-Bu) and potassium tert-butoxide (KOt-Bu) are among the most frequently used and highly effective bases for a broad range of Buchwald-Hartwig aminations.[1] Their high basicity (the pKa of tert-butanol is ~19 in DMSO) ensures efficient deprotonation of a wide variety of amines, including less acidic anilines and even some amides.[1]
However, their high reactivity can be a double-edged sword. With base-sensitive functional groups, such as esters or ketones prone to enolization, the use of strong alkoxides can lead to side reactions and reduced yields.[2]
Field Insight: While NaOt-Bu and KOt-Bu are often used interchangeably, subtle differences in cation size and solubility can lead to variations in performance. In some cases, the less soluble sodium salts formed as byproducts can be advantageous in driving the reaction forward.
Phosphates and Carbonates: The Milder Alternatives
For substrates that are intolerant to strong alkoxide bases, weaker inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃) offer a milder approach.[3] These bases are particularly effective for the coupling of more acidic amines like anilines and heterocycles.[4]
The "Cesium Effect": A noteworthy phenomenon is the often-superior performance of cesium bases (e.g., Cs₂CO₃) compared to their potassium or sodium counterparts.[5] This "cesium effect" is attributed to a combination of factors, including the higher solubility of cesium salts in organic solvents and the ability of the large, soft Cs⁺ cation to interact favorably with the palladium catalyst, potentially facilitating the reductive elimination step.[2]
Silylamides: For the Toughest Couplings
Lithium bis(trimethylsilyl)amide (LiHMDS) is another powerful, non-nucleophilic base that finds utility in challenging Buchwald-Hartwig couplings.[6] With a pKa of its conjugate acid around 26, it is capable of deprotonating even weakly acidic amines. LiHMDS is often employed when other bases fail, particularly with sterically hindered substrates or when a highly reactive amido-palladium intermediate is required.
Organic Bases: A Homogeneous Approach
Organic bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have been explored as soluble alternatives to inorganic bases, which can sometimes lead to heterogeneous reaction mixtures and challenges in scalability. While generally less effective than strong inorganic bases for deprotonating the palladium-amine complex directly, they can be successful in specific applications, particularly with electron-poor aryl halides and in combination with certain ligands.
Quantitative Performance Comparison
The following table summarizes the performance of different bases in a model Buchwald-Hartwig amination reaction. It is crucial to note that the optimal base is highly dependent on the specific substrates, ligand, and solvent system.
| Base | pKa of Conjugate Acid (in DMSO) | Key Advantages | Common Applications | Potential Drawbacks |
| NaOt-Bu | ~32 | High reactivity, broad applicability | General-purpose base for a wide range of amines and aryl halides. | Can cause decomposition of base-sensitive substrates.[2] |
| K₃PO₄ | ~23 | Milder, good for sensitive substrates | Coupling of anilines and other relatively acidic amines. | May be less effective for weakly acidic aliphatic amines. |
| Cs₂CO₃ | ~19 | Milder, "cesium effect" can enhance reactivity | Often superior for challenging couplings and with triflates.[2][4] | Higher cost compared to potassium or sodium bases. |
| LiHMDS | ~26 | Very strong, non-nucleophilic | Challenging couplings, sterically hindered substrates.[6] | Highly moisture-sensitive. |
| DBU | ~13.5 | Soluble, homogeneous reaction conditions | Niche applications, often with activated substrates. | Generally lower efficacy than strong inorganic bases. |
Experimental Protocol: A Model Buchwald-Hartwig Amination
This protocol provides a general procedure for a small-scale Buchwald-Hartwig amination, which can be adapted and optimized for specific substrates.
Figure 2. A typical experimental workflow for a Buchwald-Hartwig amination reaction.
Step-by-Step Methodology:
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equivalent), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (e.g., XPhos, 1-10 mol%).
-
Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add the chosen base (e.g., NaOt-Bu, 1.2-2.0 equivalents). Then, add the amine (1.1-1.5 equivalents) followed by the degassed solvent (e.g., toluene, to achieve a concentration of ~0.1-0.5 M).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Conclusion and Recommendations
The selection of an appropriate base is a critical parameter for a successful Buchwald-Hartwig amination. For general applications with robust substrates, sodium tert-butoxide remains an excellent first choice due to its high reactivity and broad applicability.[1] For substrates bearing base-sensitive functional groups, a screen of milder inorganic bases such as potassium phosphate and cesium carbonate is highly recommended.[3][4] The unique advantages of cesium carbonate, stemming from the "cesium effect," should not be underestimated in challenging cases.[2] For particularly unreactive or sterically demanding couplings, the use of a stronger base like LiHMDS may be necessary.[6]
Ultimately, the optimal base is substrate-dependent, and a small-scale screen of different bases is often the most efficient path to identifying the ideal reaction conditions for a specific transformation. By understanding the fundamental roles and relative efficacies of these common bases, researchers can navigate the complexities of Buchwald-Hartwig amination with greater confidence and success.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-Bromo-1,3-dichloroisoquinoline
Welcome to a comprehensive guide on the safe and compliant disposal of 7-bromo-1,3-dichloroisoquinoline (CAS No. 924271-40-9). As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses their entire lifecycle, culminating in their safe and environmentally sound disposal. This document provides the essential, immediate safety and logistical information required to manage waste streams containing this halogenated heterocyclic compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.
The core principle underpinning these procedures is "cradle-to-grave" responsibility , a concept central to hazardous waste management which holds the generator responsible for the waste from its creation to its ultimate disposal.[1] This guide is structured to empower you with the knowledge to manage this responsibility effectively.
Hazard Assessment: Understanding the "Why"
Before addressing disposal, we must understand the hazards associated with this compound. This compound is a halogenated heterocyclic molecule, and while comprehensive toxicological data is not always available for novel research chemicals, the existing information and structural alerts demand a cautious approach.[2][3]
-
GHS Hazard Classification: This compound is classified with the GHS07 pictogram and a "Warning" signal word.[4] Specific hazard statements include:
-
Structural Concerns: The presence of bromine and chlorine atoms classifies it as a halogenated organic compound .[5] During incomplete combustion or improper incineration, such compounds can form hazardous byproducts like hydrogen chloride, hydrogen bromide, and nitrogen oxides.[6]
This hazard profile dictates that this compound must never be disposed of via standard trash or sanitary sewers.[5][7]
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable when handling the pure compound or its waste. The minimum required PPE includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]
-
Skin Protection: An impermeable lab coat and appropriate chemical-resistant gloves (e.g., nitrile) are essential. Always check glove compatibility and change them immediately if contamination occurs.[3]
-
Respiratory Protection: All handling of solid powder or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[6] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[3]
Waste Characterization and Segregation: The Critical Step
Proper segregation is the most important step in ensuring compliant and cost-effective disposal. Mixing waste streams improperly can lead to dangerous chemical reactions and significantly increase disposal costs.[5]
Primary Principle: All waste containing this compound must be classified as Halogenated Organic Waste .[8][9]
Waste Streams:
-
Solid Waste: Unused or expired pure compound, contaminated filter paper, weighing boats, and contaminated silica gel.
-
Liquid Waste: Reaction mother liquors, solutions from extractions or chromatography, and contaminated solvents (e.g., from rinsing glassware).
-
Aqueous Waste: While direct disposal of aqueous solutions is not recommended, any aqueous layers from workups that are contaminated with the compound must be treated as hazardous waste.
-
Sharps & Glassware: Contaminated needles, Pasteur pipettes, and broken glassware.
The cardinal rule of segregation is to keep halogenated waste separate from non-halogenated waste .[5] If a non-halogenated solvent is mixed with any amount of a halogenated compound, the entire volume must be treated and disposed of as the more hazardous (and expensive) halogenated waste.[8]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 924271-40-9 | [2] |
| Molecular Formula | C₉H₄BrCl₂N | [10] |
| Molecular Weight | 276.94 g/mol | [10] |
| Physical State | Solid | [11] |
| Boiling Point | 383.4°C at 760 mmHg | [2] |
| Acute Toxicity (Oral) | No data available | [2][3] |
| Ecological Toxicity | No data available | [2] |
The lack of comprehensive toxicity data reinforces the need for a conservative approach, treating the compound as hazardous until proven otherwise.
Step-by-Step Disposal Protocols
Protocol 1: Disposal of Solid Waste
-
Collection: Collect all solid waste (unwanted compound, contaminated consumables) in a dedicated, clearly labeled, and sealable solid waste container. A heavy-duty plastic bag or a lined cardboard box designed for chemical waste is appropriate.
-
Labeling: The container must be labeled "HALOGENATED ORGANIC SOLID WASTE" . List the primary constituents, including "this compound". Ensure the label includes the appropriate hazard pictograms.
-
Storage: Store the sealed container in a designated satellite accumulation area within the lab, away from incompatible materials.[11]
Protocol 2: Disposal of Liquid Waste
-
Container Selection: Use a dedicated, compatible, and properly vented solvent waste container (e.g., HDPE or glass). Ensure the container is in good condition with a secure, threaded cap.[8]
-
Labeling: Before adding any waste, label the container "HALOGENATED ORGANIC LIQUID WASTE" . As waste is added, maintain a log of the contents on the container's label or an attached tag. List "this compound" and any solvents used (e.g., Dichloromethane, Chloroform).
-
Collection: Carefully pour liquid waste into the container using a funnel. Avoid overfilling; containers should not be filled beyond 90% capacity to allow for vapor expansion.[12]
-
Storage: Keep the container tightly closed at all times except when actively adding waste.[8] Store it in a secondary containment bin within a ventilated cabinet, away from heat or ignition sources.
Protocol 3: Decontamination of Glassware
-
Initial Rinse: Rinse glassware with a suitable organic solvent (e.g., acetone). This first rinseate is heavily contaminated and must be disposed of into the "HALOGENATED ORGANIC LIQUID WASTE" container.
-
Subsequent Rinses: Subsequent rinses with solvent can also be added to the halogenated waste stream.
-
Final Cleaning: After thorough solvent rinsing, glassware can be washed with soap and water.
The following diagram outlines the decision-making process for waste segregation.
Caption: Disposal workflow for waste containing this compound.
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Small Spills (Solid):
-
Ensure proper PPE is worn.
-
Gently sweep or scoop the material to avoid raising dust.
-
Place the material and any contaminated cleaning supplies into the "HALOGENATED ORGANIC SOLID WASTE" container.
-
-
Small Spills (Liquid):
-
Alert others in the area.
-
Use absorbent pads or other inert material (e.g., vermiculite) to contain and absorb the spill.
-
Place the used absorbent materials into a sealed container and label it as "HALOGENATED ORGANIC SOLID WASTE".[8]
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's Environmental Health & Safety (EH&S) office immediately.
-
Prevent entry into the affected area until cleared by safety professionals.
-
Final Disposal
The ultimate disposal of hazardous waste must be handled by licensed professionals. All filled and properly labeled waste containers should be moved to your facility's main hazardous waste accumulation area for pickup by your contracted waste disposal vendor.[11] The method of destruction is typically high-temperature incineration at a permitted facility, which is designed to handle halogenated compounds and scrub the resulting acidic gases.[7]
By adhering to these protocols, you not only ensure your personal safety but also contribute to the responsible practice of science and the protection of our environment.
References
- 1. epa.gov [epa.gov]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. labsolu.ca [labsolu.ca]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. uakron.edu [uakron.edu]
- 10. This compound | 924271-40-9 [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. ethz.ch [ethz.ch]
Navigating the Synthesis Landscape: A Guide to the Safe Handling of 7-Bromo-1,3-dichloroisoquinoline
For the pioneering researchers, scientists, and drug development professionals breaking new ground in medicinal chemistry, the introduction of novel halogenated heterocycles like 7-Bromo-1,3-dichloroisoquinoline presents both exciting synthetic opportunities and critical safety challenges. This guide moves beyond a simple checklist to provide a deep, experience-driven framework for the safe and effective handling of this compound, ensuring that your innovative work is built on a foundation of uncompromised safety.
Hazard Profile: Understanding the Reactivity of this compound
While comprehensive toxicological data for this compound is not yet widely available, its structure as a halogenated isoquinoline warrants a cautious approach. The presence of bromine and chlorine atoms on the isoquinoline core suggests potential for skin and eye irritation, as well as possible toxicity if ingested or inhaled.[1][2][3] For a structurally related compound, 7-Bromo-1-chloroisoquinoline, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides hazard statements such as "Toxic if swallowed," "Causes skin irritation," "Causes serious eye damage," and "May cause respiratory irritation."[4] Given these potential hazards, it is imperative to handle this compound with the appropriate engineering controls and personal protective equipment.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 924271-40-9 | [1][5] |
| Molecular Formula | C9H4BrCl2N | [5] |
| Molecular Weight | 276.94 g/mol | [5] |
| Boiling Point | 383.4°C at 760 mmHg | [1] |
The First Line of Defense: Personal Protective Equipment (PPE)
Your personal protective equipment is the most immediate barrier between you and potential exposure. The selection of appropriate PPE should be guided by a thorough risk assessment of the procedures to be performed.
Eye and Face Protection:
-
Chemical Splash Goggles: Due to the potential for serious eye irritation or damage, chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory.[2] Safety glasses with side shields do not provide a sufficient seal against splashes, dust, or vapors and are therefore inadequate.[6]
-
Face Shield: When there is a heightened risk of splashing, such as during transfers of larger quantities or when reacting the compound under pressure, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[7][8]
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential.[1][2] Nitrile gloves offer good splash protection against a variety of chemicals and are a suitable starting point.[7][9] However, for prolonged contact or when working with solvents, it is crucial to consult the glove manufacturer's compatibility chart to ensure the chosen material offers adequate protection. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contact with the chemical is suspected.
-
Laboratory Coat: A flame-resistant lab coat should be worn and kept fully fastened to protect against accidental spills.[7] For procedures with a higher risk of significant splashes, a chemical-resistant apron over the lab coat is recommended.[6]
-
Full Body Protection: In situations involving large quantities or a high likelihood of aerosol generation, disposable coveralls (e.g., Tyvek suits) may be necessary to prevent widespread skin contamination.[6]
Respiratory Protection:
All handling of this compound powder should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[10] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, respiratory protection will be required. The use of a respirator necessitates a formal respiratory protection program, including fit testing and training.[7] In such scenarios, a full-face respirator with appropriate cartridges should be used.[2]
Operational Plan: From Benchtop to Waste Stream
A meticulous operational plan is the cornerstone of safe chemical handling. This plan should encompass every stage of the compound's lifecycle in the laboratory.
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][2][10]
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[11] It should be stored away from incompatible materials such as strong oxidizing agents.[10]
-
Hygiene: Wash hands thoroughly after handling the compound.[11] Do not eat, drink, or smoke in the laboratory.[10]
Accidental Release Measures:
In the event of a spill, the primary objective is to contain the material safely and prevent exposure to personnel and the environment.
-
Evacuation: Evacuate non-essential personnel from the immediate area.[1][2]
-
Ventilation: Ensure adequate ventilation.
-
Containment: For a solid spill, carefully sweep or scoop up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][2] Do not let the chemical enter drains.[1][2]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical final step in the safe handling process.
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect waste in a clearly labeled, sealed container.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[10][11] Do not dispose of it down the drain or in the regular trash.
Visualizing the Workflow for Safe Handling
The following diagram outlines the critical decision points and procedural flow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
By adhering to these principles of proactive risk assessment, meticulous planning, and responsible execution, you can confidently and safely incorporate this compound into your research endeavors, paving the way for the next generation of scientific breakthroughs.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. labsolu.ca [labsolu.ca]
- 4. 7-Bromo-1-Chloroisoquinoline | C9H5BrClN | CID 6502024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 924271-40-9 [chemicalbook.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. americanchemistry.com [americanchemistry.com]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
